2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Description
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Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPCLRVCOJQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743598 | |
| Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-40-0 | |
| Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine N-oxide, its unique electronic properties make it a valuable intermediate for the synthesis of novel pharmaceutical agents. This document details its physicochemical and spectroscopic properties, provides a validated, step-by-step synthesis protocol, and explores its chemical reactivity, with a focus on the mechanistic principles that drive its utility as a synthetic building block.
Compound Identification and Core Physicochemical Properties
This compound is a solid, aromatic heterocyclic compound. The presence of four distinct functional groups—a bromine atom, a fluorine atom, a nitro group, and an N-oxide moiety—on a pyridine scaffold imparts a unique and powerful reactivity profile.
| Property | Value | Source / Method |
| CAS Number | 935534-40-0 | [1][2] |
| Molecular Formula | C₅H₂BrFN₂O₃ | [2][3] |
| Molecular Weight | 236.98 g/mol | [2][3] |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Boiling Point | 440.3 ± 40.0 °C at 760 mmHg | [2] (Predicted) |
| Melting Point | No data available | [4] |
| Solubility | Sparingly soluble in water (predicted for analogs) | [5] |
| Storage | Inert atmosphere, 2-8°C | [2][3] |
Spectroscopic Profile (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of closely related analogs such as 2-bromo-5-fluoropyridine, 2-bromo-4-nitropyridine 1-oxide, and other substituted pyridine N-oxides.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-3 Proton: This proton is expected to appear as a doublet, coupled to the adjacent ¹⁹F atom. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the N-oxide.
-
H-6 Proton: This proton will likely appear as a doublet, also coupled to the ¹⁹F atom, but with a smaller coupling constant. It will be influenced by the adjacent fluorine and the N-oxide.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached substituents:
-
Carbons bearing the bromine (C-2), fluorine (C-5), and nitro (C-4) groups will show characteristic shifts. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
-
The carbons adjacent to the N-oxide group (C-2 and C-6) are typically shifted relative to the parent pyridine.
IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the functional groups present:
-
N-O Stretch (N-oxide): A strong band typically appears in the 1200-1300 cm⁻¹ region.
-
N=O Stretch (Nitro group): Two strong bands are expected: one for the asymmetric stretch (~1550-1500 cm⁻¹) and one for the symmetric stretch (~1350-1300 cm⁻¹).
-
C-Br Stretch: Typically found in the lower frequency region (600-500 cm⁻¹).
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N stretches: Present in their characteristic regions.
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is best achieved through a two-step sequence starting from commercially available 2-bromo-5-fluoropyridine. This strategy is based on well-established reactivity principles for pyridine derivatives.
Diagram of Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: N-Oxidation of 2-Bromo-5-fluoropyridine
-
Causality: The direct electrophilic nitration of a pyridine ring is often difficult and can lead to a mixture of products with low yields. The pyridine nitrogen deactivates the ring towards electrophilic attack. Converting the pyridine to its N-oxide reverses this effect. The oxygen atom of the N-oxide can donate electron density into the ring, thereby activating the 2- and 4-positions for electrophilic aromatic substitution.[6]
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-fluoropyridine (1.0 eq) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the temperature below 40°C using a water bath.
-
After the addition is complete, heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-fluoropyridine 1-oxide, which can be used in the next step without further purification.
-
Step 2: Nitration of 2-Bromo-5-fluoropyridine 1-oxide
-
Causality: The N-oxide intermediate is now activated for electrophilic substitution, specifically at the C-4 position. A strong nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is required to introduce the nitro group. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Protocol: (This protocol is adapted from the synthesis of a similar compound, 5-bromo-2-methyl-4-nitropyridine 1-oxide[7])
-
To a flask cooled in an ice bath (0°C), add concentrated sulfuric acid.
-
Slowly add the crude 2-bromo-5-fluoropyridine 1-oxide (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains low.
-
Once dissolved, add fuming nitric acid (3.0-5.0 eq) dropwise, maintaining the temperature at 0°C.[7]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.[7]
-
Cool the reaction in an ice bath and carefully pour it onto crushed ice.
-
Slowly neutralize the acidic solution to a pH of 9-10 with a cold, concentrated aqueous solution of sodium carbonate or sodium hydroxide.[7]
-
The precipitated solid is the target product. Filter the solid, wash it with cold water, and dry it under vacuum to yield this compound.
-
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from its high reactivity as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions.
The Principle of Nucleophilic Aromatic Substitution (SₙAr)
-
Mechanistic Insight: The pyridine N-oxide, in concert with the strongly electron-withdrawing nitro group at the 4-position, renders the pyridine ring highly electron-deficient. This electronic arrangement makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to attack by nucleophiles. The nitro group at the 4-position is an excellent leaving group, making substitution at this position highly favorable.
Diagram of SₙAr Reaction Mechanism
Caption: General mechanism for SₙAr at the 4-position.
General Protocol for SₙAr with Amine Nucleophiles
-
Experimental Logic: This protocol describes the displacement of the 4-nitro group with a generic amine nucleophile (e.g., morpholine, piperidine). A weak base like potassium carbonate is used to neutralize the HBr or HF that might be formed if substitution occurred at the halogenated positions, and to deprotonate the amine adduct if necessary.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add the desired amine nucleophile (1.1-1.5 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid product, wash with water, and dry. If the product is not a solid, extract the aqueous mixture with ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
-
Applications: This reaction is a powerful tool for building molecular complexity. By varying the nucleophile (amines, thiols, alkoxides, etc.), a diverse library of 4-substituted pyridine N-oxides can be generated. These intermediates are valuable in drug discovery for creating analogs of lead compounds, exploring structure-activity relationships (SAR), and developing new chemical entities. The N-oxide can be retained for its beneficial properties (e.g., improved solubility) or deoxygenated at a later stage to yield the corresponding pyridine.
Safety and Handling
-
Toxicity: Specific toxicological data for this compound is not available. However, as a halogenated nitropyridine derivative, it should be handled with care. It is expected to be harmful if swallowed, and may cause skin and eye irritation.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[2][3]
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An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the synergistic effects of a bromine atom, a fluorine atom, a nitro group, and an N-oxide moiety on a pyridine scaffold, make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of its molecular structure, including its physicochemical properties, a detailed plausible synthesis pathway, and its reactivity profile. Furthermore, we explore its potential applications in drug development, particularly as a scaffold for kinase inhibitors, supported by an examination of its role as a key synthetic intermediate.
Introduction: The Strategic Importance of Substituted Pyridine N-Oxides
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of an N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, enhancing its reactivity and providing a handle for further functionalization. Specifically, the N-oxide group acts as an electron-donating group through resonance while the oxygen atom itself is a site of nucleophilicity. When combined with the strong electron-withdrawing effects of a nitro group and the unique electronic contributions of halogen substituents, the resulting molecule, this compound, presents a fascinating case study in molecular design and reactivity.
This guide will delve into the intricacies of this molecule, providing a foundational understanding for researchers looking to leverage its properties in the design of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at key positions, leading to a unique distribution of electron density and reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₃ | [1] |
| Molecular Weight | 236.98 g/mol | [1] |
| CAS Number | 935534-40-0 | [2] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Likely soluble in polar organic solvents | N/A |
The presence of the N-oxide, nitro group, and halogen atoms significantly influences the molecule's polarity and intermolecular interactions. The N-oxide introduces a significant dipole moment, while the potential for hydrogen bonding is limited.
Visualizing the Core Structure
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-5-aminopyridine
This step involves the bromination of 5-aminopyridine. A common method utilizes N-bromosuccinimide (NBS) as the bromine source.[3]
-
To a solution of 5-aminopyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-aminopyridine.
Step 2: Synthesis of 2-Bromo-5-fluoropyridine
This transformation can be achieved via a diazotization reaction followed by a Schiemann reaction.[3]
-
Dissolve the crude 2-bromo-5-aminopyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
-
Gently heat the reaction mixture to induce decomposition of the diazonium salt and formation of the desired 2-bromo-5-fluoropyridine.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to obtain the product.
Step 3: Synthesis of 2-Bromo-5-fluoropyridine 1-oxide
The N-oxidation of the pyridine ring is a crucial step.[4]
-
Dissolve 2-bromo-5-fluoropyridine in a chlorinated solvent like dichloromethane.
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield 2-bromo-5-fluoropyridine 1-oxide.
Step 4: Synthesis of this compound
The final step is the regioselective nitration of the pyridine N-oxide. The N-oxide group directs nitration to the 4-position.[5]
-
Carefully add 2-bromo-5-fluoropyridine 1-oxide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.
-
Heat the reaction mixture at a controlled temperature (e.g., 90-100 °C) for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base, such as sodium carbonate, until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the final product, this compound.
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its substituents. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group and the N-oxide, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 2-position is a good leaving group, making this position a prime target for nucleophilic attack.
This reactivity profile makes the molecule a valuable intermediate for introducing the substituted pyridine N-oxide core into larger, more complex molecules. For instance, it can readily react with various nucleophiles such as amines, thiols, and alkoxides to generate a library of derivatives for biological screening.
Applications in Drug Discovery and Development
While specific examples of this compound in clinical or preclinical candidates are not widely reported, its structural motifs are highly relevant to modern drug discovery, particularly in the area of kinase inhibitors.
Many kinase inhibitors feature a substituted pyridine or pyridone core that interacts with the hinge region of the kinase active site. The functional groups on this compound offer multiple points for diversification to optimize binding affinity and selectivity. For example, the bromo group can be displaced by a larger, hinge-binding moiety, while the nitro group can be reduced to an amine and further functionalized to interact with other regions of the active site or to modulate physicochemical properties.
The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the protein target. The N-oxide group itself can participate in hydrogen bonding and influence the overall solubility and pharmacokinetic profile of the molecule.
The general class of substituted pyridone derivatives has shown promise as inhibitors of mitogen-activated protein kinase kinase (MEK), a key target in oncology.[6] Furthermore, pyridine N-oxide containing compounds have been investigated as inhibitors of Met kinase.[7] Given these precedents, this compound represents a promising starting point for the design of novel kinase inhibitors and other therapeutic agents.
Conclusion
This compound is a strategically designed molecule with a rich chemical landscape. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The inherent reactivity of this compound, particularly its susceptibility to nucleophilic aromatic substitution, makes it a valuable tool for the construction of diverse molecular architectures. For drug discovery professionals, this molecule offers a versatile scaffold for the development of novel therapeutics, especially in the competitive field of kinase inhibitor design. Further exploration of its synthetic transformations and biological activities is warranted and holds the potential to unlock new avenues for the treatment of various diseases.
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- Google Patents. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... CN1743313A.
- Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015).
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- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97%.
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- Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
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- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.
- Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters.
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A Guide to the Synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: A Key Intermediate in Modern Drug Discovery
Executive Summary
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of bromo, fluoro, and nitro groups, activated by the N-oxide moiety, makes it a versatile building block for introducing complex pyridine scaffolds into biologically active molecules. This guide provides an in-depth examination of a robust and regioselective synthetic pathway to this valuable intermediate. We will delve into the strategic considerations underpinning the synthetic route, provide detailed, field-tested experimental protocols, and address the critical safety measures required for handling the energetic and corrosive reagents involved. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.
Chapter 1: Strategic Synthesis—Causality and Mechanistic Rationale
The synthesis of a polysubstituted pyridine ring requires careful planning regarding the sequence of functional group introduction. The electronic properties of the substituents and the pyridine N-oxide itself dictate the regiochemical outcome of each step. For the target molecule, this compound, the most logical and efficient pathway begins with the commercially available 2-Bromo-5-fluoropyridine.[1][2]
The chosen two-step strategy is as follows:
-
N-Oxidation: Conversion of the starting material, 2-Bromo-5-fluoropyridine, into its corresponding N-oxide.
-
Electrophilic Nitration: Introduction of the nitro group at the C4 position of the N-oxide intermediate.
The Causality Behind the Strategy:
The decision to perform N-oxidation prior to nitration is a critical strategic choice rooted in the fundamental principles of pyridine chemistry. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Direct nitration of 2-Bromo-5-fluoropyridine would require harsh conditions and would likely result in low yields and a mixture of isomers.
The N-oxide functional group fundamentally alters the reactivity of the pyridine ring.[3][4] By donating electron density through resonance, the N-oxide oxygen atom strongly activates the C2, C6, and particularly the C4 positions towards electrophilic attack.[3][5] This makes the subsequent nitration reaction highly regioselective for the desired C4 position, avoiding the formation of unwanted isomers and simplifying purification.[4][6]
Chapter 2: Recommended Synthetic Workflow
The following workflow outlines the efficient transformation of 2-Bromo-5-fluoropyridine to the target compound.
Caption: Overall synthetic route from 2-Bromo-5-fluoropyridine.
Chapter 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected observations. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-Bromo-5-fluoropyridine 1-oxide
This procedure details the oxidation of the pyridine nitrogen, a crucial step for activating the C4 position.
Materials & Reagents:
-
2-Bromo-5-fluoropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Bromo-5-fluoropyridine (1.0 eq) in glacial acetic acid (approx. 5-10 volumes).
-
Addition of Oxidant: While stirring, slowly add hydrogen peroxide (30% aq., 2.0-3.0 eq) to the solution. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is ~7-8. Caution: This step is highly exothermic and releases CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-5-fluoropyridine 1-oxide, which can be used directly in the next step or purified further by recrystallization if necessary.
Part B: Synthesis of this compound
This step involves a hazardous nitrating mixture and requires strict adherence to safety protocols.
Materials & Reagents:
-
2-Bromo-5-fluoropyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, thermometer, magnetic stirrer, ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0 °C.
-
Slow Addition: Slowly and dropwise, add fuming nitric acid to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture has re-cooled to 0-5 °C, add the 2-Bromo-5-fluoropyridine 1-oxide (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for 1-2 hours. Allow it to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Extreme Caution: This is a highly exothermic process.
-
Neutralization & Precipitation: The product may precipitate as a solid upon quenching. If not, slowly add saturated sodium bicarbonate solution to the acidic slurry until the pH is neutral (~7).
-
Isolation/Extraction: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).
-
Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the final product as a solid.[7]
Chapter 4: Data Summary & Expected Outcomes
| Step | Reactant | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Product Appearance |
| 1 | 2-Bromo-5-fluoropyridine | H₂O₂ / Acetic Acid | 70-80 | 4-6 | > 90% | Off-white solid |
| 2 | 2-Bromo-5-fluoropyridine 1-oxide | Fuming HNO₃ / H₂SO₄ | 0-25 | 2-4 | 50-70% | Yellow solid |
Chapter 5: Critical Safety Protocols & Hazard Management
Adherence to safety protocols is paramount for the successful and safe execution of this synthesis.
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles (face shield recommended), and chemically resistant gloves (e.g., nitrile) must be worn at all times.[8][9]
-
Ventilation: All operations must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic fumes.[8][10]
-
Nitrating Mixture: The mixture of sulfuric acid and nitric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and can react violently with organic materials.[9][10][11] Always add acid to water (or substrate to acid mixture) slowly and with cooling. Never add water to the concentrated acid mixture.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be thermally unstable or explosive.[10][12] Avoid excessive heating and physical shock.
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[11] Keep a neutralizing agent, such as sodium bicarbonate powder, on hand to manage spills.
-
Waste Disposal: All chemical waste, including aqueous and organic filtrates, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
Chapter 6: Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis, where the modulation of a heterocycle's electronic properties via N-oxidation enables highly regioselective functionalization. The two-step protocol described herein is robust and scalable, providing reliable access to this important chemical intermediate. By understanding the underlying mechanistic principles and adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable compound for applications in drug discovery and beyond.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its halogenide.
- PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide. National Center for Biotechnology Information.
- Mossine, A. V., Brooks, A. F., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Nuclear Medicine and Biology, 43(12), 754-760.
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- PubChem. (n.d.). 2-Bromo-5-fluoropyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- iChemical. (n.d.). 2-Bromo-5-fluoropyridine, CAS No. 41404-58-4.
- den Hertog, H. J., & Overhoff, J. (1950). On the reactivity of the nitro-group in 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
- ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition.
- Zhang, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- PubChem. (n.d.). 2-Bromo-5-nitropyridine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide.
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The Definitive Spectroscopic Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: A Comprehensive Technical Analysis for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, a key intermediate in contemporary drug discovery and development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established principles of spectroscopic interpretation and augmented by data from structurally analogous compounds, offers a robust predictive characterization. We delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound. Each section elucidates the theoretical underpinnings of the predicted spectral features, offering a rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence in their research endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound emerges as a highly functionalized heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and an N-oxide moiety—on a pyridine core offers multiple avenues for chemical modification, making it an attractive scaffold for generating diverse molecular libraries. The bromine at the 2-position is amenable to various cross-coupling reactions, the nitro group at the 4-position can be reduced to an amine for further derivatization, and the fluorine at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The N-oxide functionality not only influences the electronic properties of the pyridine ring but also provides a handle for additional chemical transformations.
Given its potential utility, a thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth, predictive analysis of its key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, based on the established effects of its substituents on the pyridine N-oxide framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents. The N-oxide group generally shields the protons at the 2 and 6 positions and deshields the proton at the 4 position relative to the parent pyridine. However, the presence of other substituents significantly modifies these effects.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.20 - 8.40 | Doublet | ~4-5 Hz | This proton is ortho to the electron-withdrawing nitro group and the N-oxide, leading to a significant downfield shift. It will be coupled to the fluorine at position 5, resulting in a doublet. |
| H-6 | 8.50 - 8.70 | Doublet | ~2-3 Hz | This proton is ortho to the bromine atom and the N-oxide. The combined electron-withdrawing effects of the nitro group (para) and the N-oxide, along with the deshielding effect of the ortho-bromine, will push this proton significantly downfield. It will exhibit a smaller coupling to the fluorine at position 5. |
Causality in Experimental Choices: When acquiring the ¹H NMR spectrum, a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for accurately resolving the coupling patterns, especially the smaller coupling constant between H-6 and F-5. The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ will depend on the compound's solubility.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling | Rationale |
| C-2 | 138 - 142 | Doublet (due to C-F coupling) | This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the inductive effect of the bromine and the electronic effects of the other substituents. A small coupling to the fluorine at position 5 is expected. |
| C-3 | 120 - 125 | Doublet (due to C-F coupling) | This carbon is adjacent to the nitro group and will be significantly influenced by its electron-withdrawing nature. A larger coupling to the fluorine at position 5 is anticipated. |
| C-4 | 145 - 150 | Singlet | This carbon, bearing the nitro group, will be significantly deshielded. |
| C-5 | 155 - 160 | Doublet (large ¹JCF) | Directly attached to the highly electronegative fluorine atom, this carbon will exhibit a large one-bond carbon-fluorine coupling constant and will be significantly downfield. |
| C-6 | 130 - 135 | Doublet (due to C-F coupling) | This carbon is influenced by the adjacent N-oxide and the bromine at the 2-position. A moderate coupling to the fluorine at position 5 is expected. |
Self-Validating Protocol: To confirm these assignments, two-dimensional NMR experiments are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate the proton signals with their directly attached carbons, confirming the assignments for C-3 and C-6. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal long-range correlations (2-3 bonds), which will be crucial for definitively assigning the quaternary carbons (C-2, C-4, and C-5) by observing correlations from the assigned protons.
Experimental Workflow for NMR Analysis
Caption: Predicted mass spectrometry fragmentation pathway.
Authoritative Grounding: The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI, or Chemical Ionization - CI) will significantly influence the observed fragmentation. ESI is a soft ionization technique that is likely to yield a prominent protonated molecular ion [M+H]⁺, while EI, a harder technique, will induce more extensive fragmentation.
Conclusion: A Predictive Spectroscopic Framework
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in medicinal chemistry and related fields, enabling the confident identification and utilization of this important synthetic building block. The experimental protocols and interpretative rationales presented herein are designed to ensure scientific integrity and facilitate the seamless integration of this compound into drug discovery workflows.
References
- Mass spectral fragmentations of alkylpyridine N‐oxides.ResearchGate.
- Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study Carried Out at High Mass Resolution.PubMed.
- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.Canadian Science Publishing.
- IR: nitro groups.University of Calgary.
- Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.PubMed.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.Spectroscopy Online.
- Studies in heterocyclic N-oxides.Indian Academy of Sciences.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
This technical guide provides a detailed analysis and expert interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with insights from spectroscopic data of structurally related compounds to offer a robust predictive analysis in the absence of directly published experimental spectra for this specific molecule.
Introduction
This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the theoretical underpinnings of the ¹H and ¹³C NMR spectra of this compound, providing a predictive framework for its characterization. The analysis considers the intricate interplay of the electronic effects of the bromo, fluoro, nitro, and N-oxide substituents on the pyridine ring.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following IUPAC numbering scheme for the pyridine ring is used throughout this guide.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established principles of NMR spectroscopy and data from analogous compounds. The predicted chemical shifts and coupling constants serve as a valuable reference for researchers working with this molecule. For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data, following the outlined protocol, is highly recommended.
References
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (2025). Magnetic Resonance in Chemistry.
- The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
- AN 17O NMR SPECTROSCOPY STUDY OF 3-SUBSTITUTED 4-N. (1997).
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Syntheses.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- New Journal of Chemistry Supporting Inform
- N-oxidation of Pyridine Derivatives - Supporting Inform
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
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- 19 f chemical shifts and coupling constants. Slideshare.
- An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Benchchem.
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Products - 2a biotech. 2a biotech.
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- CHEMICAL SHIFTS AND coupling constants in pentafluorophenyl DERIVATIVES. I. CORRELATIONS OF CHEMICAL SHIFTS, COUPLING CONSTANTS, AND pi-ELECTRONIC INTERACTIONS. DTIC.
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An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique arrangement of electron-withdrawing groups and reactive sites makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic pathways, and an exploration of its applications as a key intermediate in the development of novel therapeutic agents. The content herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their scientific endeavors.
Introduction: The Strategic Importance of Polysubstituted Pyridine N-Oxides
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and biologically active compounds. The introduction of multiple substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The N-oxide functionality, in particular, can modulate the electronic character of the pyridine ring, influence solubility, and serve as a handle for further chemical transformations. This compound (Figure 1) embodies this principle of molecular complexity, offering a unique combination of a reactive bromine atom, a fluorine atom for metabolic blocking or hydrogen bond interactions, and a nitro group that can be readily converted to other functional groups.
Figure 1: Chemical Structure of this compound
A ball-and-stick representation of the title compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 935534-40-0 | [1] |
| Molecular Formula | C₅H₂BrFN₂O₃ | [1] |
| Molecular Weight | 236.98 g/mol | [1] |
| Appearance | Likely a yellow to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | General knowledge |
While a publicly available, peer-reviewed source for the complete spectroscopic data of this compound is not readily found, several chemical suppliers indicate the availability of analytical data such as ¹H NMR, HPLC, and LC-MS upon request.[2] Based on the structure, the expected ¹H NMR spectrum would show two distinct aromatic protons, with their chemical shifts and coupling constants influenced by the bromine, fluorine, nitro, and N-oxide groups.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in the academic literature; however, a logical and chemically sound synthetic pathway can be proposed based on established transformations of pyridine derivatives. The most plausible route involves a two-step sequence starting from the commercially available 2-bromo-5-fluoropyridine: N-oxidation followed by nitration.
Figure 2: Proposed Synthetic Pathway
A two-step approach to the target molecule.
Step 1: N-Oxidation of 2-Bromo-5-fluoropyridine
The initial step is the oxidation of the pyridine nitrogen of 2-bromo-5-fluoropyridine. This transformation is crucial as the resulting N-oxide is more susceptible to electrophilic substitution than the parent pyridine.
Protocol:
-
Dissolution: Dissolve 2-bromo-5-fluoropyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), or a mixture of hydrogen peroxide and acetic acid to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product, 2-bromo-5-fluoropyridine 1-oxide, can be purified by column chromatography or recrystallization.
Causality: The N-oxidation increases the electron density at the 4-position of the pyridine ring, making it the preferred site for the subsequent electrophilic nitration.
Step 2: Nitration of 2-Bromo-5-fluoropyridine 1-oxide
The second step involves the regioselective nitration of the electron-rich N-oxide intermediate at the 4-position.
Protocol:
-
Acidic Medium: Dissolve 2-bromo-5-fluoropyridine 1-oxide (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Nitrating Agent: Add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature.
-
Reaction: The reaction mixture is then typically heated to facilitate the nitration process. The reaction progress is monitored by an appropriate analytical technique.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude this compound is washed with water and can be further purified by recrystallization from a suitable solvent system.
Causality: The strong electron-donating effect of the N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, which are common functional groups in drug molecules.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This provides a versatile entry point for building molecular diversity.
-
Deoxygenation of the N-oxide: The N-oxide can be removed if desired, typically using reagents like PCl₃ or PPh₃, to yield the corresponding 2-bromo-5-fluoro-4-nitropyridine.
While a specific, marketed drug synthesized directly from this compound is not publicly documented, its structural motifs are present in numerous patented compounds with potential therapeutic applications. For instance, polysubstituted pyridines are core components of various kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of therapeutic agents. The strategic placement of the bromo, fluoro, and nitro functionalities on the pyridine N-oxide core makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.
For example, a patent for HSD17B13 inhibitors and/or degraders for the treatment of fatty liver diseases describes compounds with a substituted pyridine core, highlighting the relevance of such scaffolds in modern drug discovery.[3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactivity allows for the regioselective introduction of various functional groups, making it an ideal starting material for the construction of complex, biologically active molecules. The synthetic protocols outlined in this guide, based on established chemical principles, provide a framework for the efficient preparation of this key intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Highly Functionalized Heterocycle
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of electron-withdrawing groups (nitro, fluoro) and a displaceable bromine atom, all activated by the N-oxide functionality, makes it a versatile building block for the synthesis of novel pharmaceutical agents. The N-oxide group not only influences the electronic properties of the pyridine ring but can also enhance aqueous solubility and modulate metabolic profiles of drug candidates[1]. However, this inherent reactivity also presents challenges regarding the compound's stability and requires stringent storage and handling protocols to ensure its integrity and prevent degradation.
This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing the scientific rationale behind its recommended storage conditions. By understanding the potential degradation pathways, researchers can implement self-validating protocols to safeguard this valuable reagent.
Chemical Stability Profile: Understanding the Inherent Reactivity
The stability of this compound is dictated by its molecular structure. The pyridine N-oxide moiety, combined with the strong electron-withdrawing nitro group, renders the pyridine ring highly electron-deficient. This electronic nature is the primary driver of its reactivity and potential instability.
Thermal Stability
Halogenated nitropyridine N-oxides can be susceptible to thermal decomposition. While specific data for the title compound is not extensively available, information on related compounds such as 4-nitropyridine N-oxide suggests that heating can lead to the emission of toxic fumes, including nitrogen oxides[2][3]. The N-O bond in pyridine N-oxide derivatives possesses a dissociation enthalpy that can be influenced by substituents on the ring[4]. For instance, mixtures of 4-nitropyridine N-oxide with certain reagents have been reported to explode when heated above 130°C[3].
Key Insight: The presence of multiple reactive functional groups suggests that elevated temperatures can initiate decomposition, potentially leading to loss of the nitro group or N-oxide functionality. Therefore, maintaining a cool environment is crucial.
Photostability
Pyridine N-oxides are known to undergo photochemical rearrangements upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts, including oxaziridine-like intermediates and 1,2-oxazepine derivatives[5]. The absorption of light can weaken the N-O bond, initiating these degradation pathways[5].
Key Insight: To prevent photochemical degradation, the compound must be protected from light. Storage in amber vials or in a dark environment is a critical and easily implemented preventative measure.
Hydrolytic Stability
The high electrophilicity of the pyridine ring in this compound makes it susceptible to nucleophilic attack, including by water. While 4-nitropyridine-N-oxide is reported to be stable in dilute acidic solutions, its nitro group can be readily replaced by a hydroxyl group under alkaline conditions[6][7]. The presence of bromine and fluorine atoms further activates the ring towards such substitutions.
Key Insight: Moisture can act as a nucleophile, leading to the hydrolysis of the compound. Therefore, maintaining a dry environment and using an inert atmosphere for storage are essential to prevent the introduction of water. A proposed protocol to assess hydrolytic stability would involve dissolving the compound in aqueous buffers at various pH levels and monitoring its degradation over time using techniques like HPLC[8].
Reactivity and Incompatibility
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The nitro group at the 4-position and the bromine atom at the 2-position are potential leaving groups. Studies on similar compounds have shown that the nitro-group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles[6]. Furthermore, the N-oxide functionality in 3-bromo-4-nitropyridine N-oxide has been shown to direct meta-fluorination, highlighting the compound's susceptibility to nucleophilic attack[9].
Key Insight: This inherent reactivity necessitates careful consideration of incompatible materials. Strong bases, strong oxidizing agents, and nucleophiles should be avoided during storage and handling.
The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of similar compounds.
Caption: Potential Degradation Pathways.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following storage and handling protocols are recommended to ensure the long-term integrity of this compound.
Storage Conditions
A multi-faceted approach to storage is necessary to mitigate the various degradation risks. The following table summarizes the recommended conditions and the scientific rationale.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal decomposition and other degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture, which can lead to hydrolysis. |
| Light | Store in the dark (Amber vial) | To prevent photochemical rearrangement and degradation. |
| Container | Tightly sealed container | To prevent the ingress of moisture and air. |
| Location | Dry, cool, and well-ventilated place | General best practice for storing reactive chemical reagents[1][3]. |
Handling Procedures
Proper handling is as crucial as correct storage to maintain the compound's purity and ensure user safety.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Dispensing and Weighing:
-
Dispensing should be carried out in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
To minimize exposure to atmospheric moisture, it is advisable to allow the container to warm to room temperature before opening.
-
Quickly dispense the required amount and promptly reseal the container, purging with an inert gas before tightening the cap.
The following flowchart provides a decision-making guide for the proper handling and storage of this compound.
Caption: Handling and Storage Decision Flowchart.
Experimental Protocols for Stability Assessment
To provide a self-validating system for ensuring the quality of this compound, the following experimental protocols can be adapted.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the initial purity of the compound and monitor for the appearance of degradation products over time.
-
Methodology:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Develop an appropriate HPLC method (e.g., reverse-phase C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Use a UV detector set to an appropriate wavelength to monitor the elution of the compound.
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Analyze samples from the stored material at regular intervals to check for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation.
-
Protocol 2: Confirmatory Analysis by Mass Spectrometry (MS)
-
Objective: To identify the molecular weight of the compound and any potential degradation products.
-
Methodology:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Analyze the eluent from the HPLC to obtain the mass-to-charge ratio (m/z) of the parent compound.
-
Monitor for the appearance of new m/z values that could correspond to degradation products identified in the potential pathways (e.g., hydrolyzed or substituted derivatives).
-
Conclusion
This compound is a valuable and highly reactive building block. Its utility is directly linked to its purity and stability. A thorough understanding of its potential degradation pathways—thermal, photochemical, hydrolytic, and nucleophilic substitution—is paramount for its effective use. By implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible results in their synthetic endeavors. Adherence to these guidelines forms a self-validating system that underpins the scientific rigor of drug discovery and development.
References
- PubChem. (n.d.). 4-Nitropyridine N-oxide.
- Imming, P., et al. (2008). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper.
- Journal of the Chemical Society A. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides.
- Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- Acree, W. E., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 391-398.
- Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Applied and Environmental Microbiology. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- MDPI. (2023).
- Semantic Scholar. (n.d.).
- MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules.
- ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- PubChem. (n.d.). This compound.
- PubMed. (1976).
- Thermo Fisher Scientific. (n.d.). 3-Bromo-4-nitropyridine N-oxide, 98+%.
- PubMed Central. (2016).
- PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide.
- BLDpharm. (n.d.). 2-Bromo-5-fluoropyridine.
- PubChem. (n.d.). 3-Bromo-4-nitropyridine N-oxide.
- Cenmed Enterprises. (n.d.). 2-Bromo-5-fluoro-4-nitropyridine.
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Methodological & Application
Application Note: A Guide to Suzuki-Miyaura Coupling Reactions Using 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Introduction: The Strategic Importance of Functionalized Pyridines
In the landscape of medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance, forming the core of numerous approved pharmaceuticals.[1][2] The ability to controllably introduce molecular complexity onto the pyridine ring is a cornerstone of modern synthetic strategy. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2][3]
This application note provides a comprehensive guide to utilizing a highly functionalized and electron-deficient substrate, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide , in palladium-catalyzed Suzuki-Miyaura coupling reactions. The presence of three distinct electron-withdrawing moieties (fluoro, nitro, and N-oxide) on the pyridine ring presents unique mechanistic considerations and opportunities. This guide will delve into the underlying principles, offer field-proven protocols, and provide troubleshooting strategies to empower researchers in synthesizing novel 2-aryl-5-fluoro-4-nitropyridine 1-oxide derivatives, which are valuable intermediates for drug discovery programs.
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[4] The high electrophilicity of the pyridine substrate, enhanced by the nitro, fluoro, and N-oxide groups, significantly facilitates this step.[5][6]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[4][7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Role of the N-Oxide and Activating Groups
The N-oxide moiety is not merely a passenger. It acts as a potent electron-withdrawing group, which serves two primary functions in this context:
-
Activation: It significantly lowers the electron density of the pyridine ring, making the C2-Br bond more susceptible to oxidative addition by the palladium catalyst. This effect is further amplified by the fluoro and nitro substituents.[8][9]
-
Potential for Catalyst Interaction: While N-heterocycles can sometimes coordinate to and inhibit palladium catalysts, the N-oxide functionality can also act as a directing group, influencing the reaction's efficiency.[10][11][12] The electronic depletion of the pyridine nitrogen by the N-oxide bond reduces its tendency to poison the catalyst compared to a standard pyridine.[3]
Core Protocol: Suzuki Coupling with Phenylboronic Acid
This section provides a robust, generalized starting protocol for the coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acid partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Step-by-Step Experimental Procedure
Figure 2: General experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Immerse the flask in a preheated oil bath set to the desired temperature (typically 90–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-5-fluoro-4-nitropyridine 1-oxide product.
Optimization and Key Parameter Insights (E-E-A-T)
Achieving high yields requires a rational approach to selecting reagents. There is no single universal condition for all Suzuki couplings.[14] A screening of parameters is often the most efficient path to an optimized protocol.
Data Presentation: Screening Reaction Conditions
The following table presents representative data for a hypothetical optimization study. This illustrates how systematic variation of parameters can lead to improved outcomes.
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield* (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 65 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | DMF | 110 | 88 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 90 |
*Yields are hypothetical and for illustrative purposes based on typical outcomes for similar substrates.
Causality Behind Experimental Choices
-
Catalyst & Ligand: While classic catalysts like Pd(PPh₃)₄ (Entry 1) are effective, they represent older technology.[15] Modern systems using a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (Entry 3) often provide superior results.[14] These advanced ligands promote faster rates of both oxidative addition and reductive elimination and can prevent catalyst deactivation, which is a risk with nitrogen-containing substrates.[3][16]
-
Base: The base's role is to activate the boronic acid for transmetalation.[7] K₃PO₄ is often superior to K₂CO₃ (compare Entries 1 & 2) as it is a stronger base and can be more effective in the crucial transmetalation step.[14] Cs₂CO₃ is also highly effective but is more expensive.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or DMF are standard. The addition of water is critical for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[2][17]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Screen different catalyst/ligand systems (e.g., Buchwald-type ligands).[14][15] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Ensure reagents are pure and solvents are properly degassed. Use a slight excess (1.2 equiv) of the boronic acid. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction; High catalyst loading. | Ensure the reaction setup is rigorously purged with inert gas. Use a Pd(II) precatalyst which can sometimes minimize this side reaction. |
| Dehalogenation of Starting Material | Catalyst deactivation pathway; Presence of water/base can lead to hydrodehalogenation. | Use a more robust ligand that stabilizes the palladium center. Ensure the base is fully dissolved. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing novel 2-aryl pyridine derivatives. The substrate's inherent electronic properties make it a prime candidate for this transformation, with the rate-limiting oxidative addition step being particularly favorable. Success hinges on the rational selection of the catalyst, ligand, and base. By starting with the robust protocol provided and systematically optimizing key parameters, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and materials science.
References
- Gao, W., Liu, C., He, Y., Zhang, H., & Wu, Y. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Journal of Chemistry, 32(10), 1033-1036. [Link]
- Zhong, J., Long, Y., Yan, X., He, S., Ye, R., Xiang, H., & Zhou, X. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters, 21(23), 9790-9794. [Link]
- ResearchGate. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)
- Fagnou, K. et al. (2008). Use of N-oxide compounds in coupling reactions.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Ali, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Liotta, C., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(5), 1051-1054. [Link]
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chempros. [Link]
- Lenormand, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
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- 12. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
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- 17. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Introduction: Navigating the Reactivity of a Highly Functionalized Heterocycle
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, functionalized pyridines are privileged scaffolds. The title compound, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, represents a uniquely versatile yet challenging building block. Its structure is densely packed with functionalities that dictate its reactivity in palladium-catalyzed cross-coupling reactions:
-
The 2-Bromo Group: Serves as the primary leaving group for oxidative addition to the palladium catalyst.
-
The Pyridine N-Oxide: This functionality is not merely a spectator. It significantly activates the pyridine ring, influencing its electronic properties and reactivity, primarily at the 2- and 4-positions.[1] Following a successful coupling, the N-oxide can be readily removed, providing a facile entry into the corresponding 2-substituted pyridine series.[2]
-
The 4-Nitro & 5-Fluoro Groups: These potent electron-withdrawing groups render the pyridine ring highly electron-deficient. This electronic profile profoundly accelerates the oxidative addition step, the initial and often rate-limiting step in many cross-coupling cycles.[3] However, this same feature can present challenges in subsequent steps, such as transmetalation and reductive elimination, and necessitates careful selection of reaction partners and conditions.[4]
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira—using this substrate. We will dissect the mechanistic rationale behind protocol choices, offer detailed experimental procedures, and provide troubleshooting insights to empower researchers to harness the full synthetic potential of this valuable reagent.
Core Principles: The Palladium Catalytic Cycle Under Electronic Influence
The efficacy of any palladium-catalyzed cross-coupling reaction hinges on the smooth operation of a catalytic cycle, generally involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The unique electronic nature of this compound directly impacts each phase.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond. Due to the extreme electron-deficient nature of the pyridine ring, this step is expected to be rapid, even under mild conditions.[3]
-
Transmetalation: The organic moiety from the coupling partner (e.g., from an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center. This step can be sluggish for highly electron-deficient systems, requiring careful optimization of base and solvent.[4]
-
Reductive Elimination: The two organic partners couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. Electron-rich and bulky ligands are often essential to promote this final, product-releasing step.[5]
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to the vast commercial availability and stability of organoboron reagents.[6] For our highly electron-deficient substrate, the primary challenge is to facilitate the transmetalation and reductive elimination steps efficiently without promoting side reactions.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is recommended. These ligands stabilize the palladium center, prevent catalyst deactivation via coordination with the pyridine nitrogen, and promote the crucial reductive elimination step.[5][7]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective choices. They are strong enough to facilitate the formation of the active boronate species for transmetalation but are generally milder than alkoxide bases, minimizing the risk of unwanted side reactions with the nitro group.[8]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is often crucial for dissolving the inorganic base and activating the boronic acid for efficient transmetalation.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; inefficient transmetalation. | Use a more electron-rich ligand (e.g., RuPhos). Increase reaction temperature cautiously. Ensure the base is anhydrous and of high quality.[5] |
| Protodeboronation | Degradation of the boronic acid partner. | Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[6][7] Minimize the amount of water or run under anhydrous conditions with a base like KF. |
| Hydrodehalogenation | Replacement of Bromine with Hydrogen. | Ensure a rigorously inert atmosphere. This side reaction can sometimes be promoted by trace impurities or catalyst decomposition pathways. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction headspace before heating.[7] |
Application Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10] The reaction's success with our substrate is highly dependent on a carefully chosen catalyst system that can navigate the substrate's electronic properties and the nucleophilicity of the amine coupling partner.
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is paramount. For primary and secondary alkylamines or anilines, sterically hindered biaryl phosphine ligands such as XPhos or the Josiphos family are often required.[11] These ligands facilitate the formation of the palladium-amido complex and promote the final reductive elimination.[12]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine-palladium complex.[9] Sodium tert-butoxide (NaOtBu) is a common choice, though its high basicity warrants caution with the sensitive nitro group. A milder base like cesium carbonate or potassium carbonate may be necessary for delicate substrates, potentially requiring higher temperatures.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and seal the tube.
-
Inert Atmosphere: Remove the tube from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Amine Addition: Add the amine coupling partner (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-7 from the Suzuki protocol.
-
Purification: Purify the crude material by flash column chromatography.
Troubleshooting Buchwald-Hartwig Aminations
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inappropriate ligand choice or insufficient base strength. | Screen different ligands (e.g., move from Xantphos to a more active biaryl phosphine like XPhos). Switch to a stronger base like NaOtBu or LiHMDS if the substrate tolerates it.[12][13] |
| Hydrodehalogenation | β-hydride elimination from the Pd-amido intermediate is competing with reductive elimination. | Use a more sterically hindered ligand to disfavor β-hydride elimination and accelerate reductive elimination.[12] |
| Catalyst Deactivation | Catalyst decomposition at high temperatures or oxidation by trace oxygen. | Ensure rigorously anhydrous and anaerobic conditions. Consider using a more stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). |
| Side reactions with Nitro Group | Nucleophilic attack or reduction of the nitro group. | Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction closely and stop it upon completion. |
Application Protocol 3: Sonogashira C-C (sp) Bond Formation
The Sonogashira coupling provides a powerful and direct route to alkynylated heterocycles, which are valuable intermediates in organic synthesis.[14] The classic protocol employs both palladium and copper(I) catalysts.
Causality Behind Experimental Choices
-
Catalyst System: A dual-catalyst system is standard: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst to form a copper(I) acetylide, which participates in the transmetalation step.[14][15]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and act as a scavenger for the HBr generated during the reaction.[16]
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used to ensure solubility of all components.[16]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 5 mol%).[15]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Sonogashira Couplings
| Problem | Potential Cause | Suggested Solution |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen promoting the oxidative homocoupling of the copper acetylide. | Ensure the reaction is run under strictly anaerobic conditions. Thoroughly degas all solvents and reagents. |
| Low Conversion | Poor catalyst activity or inhibition. | The pyridine N-oxide itself might coordinate to the copper or palladium. Try a copper-free Sonogashira protocol. Ensure the alkyne is of high purity. |
| Complex Mixture | Catalyst decomposition or side reactions. | Run the reaction at room temperature if possible. Monitor carefully and avoid prolonged reaction times. |
Post-Coupling Deoxygenation
A key advantage of using the N-oxide substrate is the ability to remove the oxygen atom post-coupling to access the 2-substituted pyridine.
Protocol: Deoxygenation with PCl₃
-
Dissolve the purified 2-substituted-5-fluoro-4-nitropyridine 1-oxide (1.0 eq.) in a suitable anhydrous solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography if necessary.
References
- Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem.
- Zhang, D., et al. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. Organic Letters, 13(7), 1766-9.
- Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- NIMBIN, K. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Kim, J., et al. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- Habib, I., et al. (2023). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review.
- Wang, G. W., et al. (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
- N/A. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- N/A. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- An, S., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- An, S., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
- Benchchem. (2025). Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.
- N/A. (2007).
- Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- N/A. (2025). Oxaphosphole‐Based Monophosphorus Ligands for Palladium‐Catalyzed Amination Reactions.
- N/A. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- N/A. (n.d.).
- N/A. (2023).
- Wikipedia. (n.d.). Sonogashira coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem.
- EvitaChem. (n.d.). Buy 2-Bromo-5-nitropyridine-N-oxide (EVT-13867936).
- Zhang, D., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(48), 10200-10211.
- N/A. (2001). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. PubMed.
- Wikipedia. (n.d.). Suzuki reaction.
- Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
- N/A. (2007).
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Bromo- vs.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- PubChem. (n.d.). 2-Bromo-5-nitropyridine.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Pyridine N-oxides, in particular, have emerged as a versatile class of compounds, not only as key components in numerous approved drugs but also as highly adaptable synthetic intermediates.[1][2] The strategic introduction of an N-oxide functionality into a pyridine ring significantly alters its electronic properties, enhancing its reactivity towards both nucleophilic and electrophilic reagents in a predictable manner.[3][4]
This guide focuses on the synthetic utility of a highly activated and functionalized building block: This compound . This reagent is engineered for the efficient construction of complex heterocyclic systems. The presence of a nitro group at the 4-position, combined with the N-oxide, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[5][6] The bromine atom at the 2-position serves as an excellent leaving group, while the fluorine at the 5-position offers a secondary site for substitution or a point for molecular recognition in the final compound. This multi-functionalized scaffold provides a robust platform for generating diverse libraries of novel heterocyclic compounds, which are of significant interest in the discovery of new therapeutic agents.[1][7]
Part 1: Understanding the Reactivity Profile
The reactivity of this compound is governed by the interplay of its substituents. The N-oxide and the 4-nitro group work in concert to create a highly electron-deficient aromatic system, making the C2 and C4 positions exceptionally susceptible to nucleophilic attack.[5][8]
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway exploited with this substrate is SNAr. The order of leaving group potential in activated aryl systems is typically F > NO2 > Cl ≈ Br > I.[9] However, in pyridine N-oxide systems, the reactivity at the 2-position is enhanced.[10] The bromine at C2 is the most probable site for initial nucleophilic attack due to the combined activating effects of the adjacent N-oxide and the para-nitro group.
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents are effective at solvating the nucleophile and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to deprotonate the nucleophile or to act as a scavenger for the HBr generated during the reaction. In cases where the nucleophile is an anion (e.g., a sodium alkoxide), an external base may not be necessary.
-
Temperature: While the substrate is highly activated, gentle heating (40-80 °C) is often employed to ensure complete and timely conversion.
Subsequent Transformations
Following the initial SNAr, the resulting product retains the versatile 4-nitro and 1-oxide functionalities, opening avenues for further diversification.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various established methods (e.g., Fe/AcOH, H2/Pd-C, Na2S2O4). This newly formed amino group is a powerful handle for constructing fused heterocyclic rings through intramolecular cyclization reactions.[11][12]
-
N-Oxide Deoxygenation: The N-oxide can be removed to yield the corresponding pyridine derivative. This is typically achieved using reagents like PCl3 or by catalytic hydrogenation.[13][14] This step is crucial for modulating the electronic and steric properties of the final molecule.
Part 2: Experimental Protocols
Protocol 2.1: Synthesis of 2-Amino-Substituted-5-fluoro-4-nitropyridine 1-oxides via SNAr
This protocol details the general procedure for the substitution of the 2-bromo group with a primary or secondary amine.
Workflow Diagram:
Sources
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 12. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 14. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
experimental protocol for nucleophilic aromatic substitution with 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Application Note & Protocol Guide
Topic: Strategic Execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-fluoro-4-nitropyridine 1-oxide for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals is due to their ability to act as bioisosteres of phenyl rings while offering improved solubility and metabolic profiles. This compound is a highly activated and versatile substrate for building molecular complexity. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the 4-nitro group and the 1-oxide functionality, render the pyridine ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]
This guide provides a detailed examination of the SNAr mechanism as it pertains to this specific substrate, explains the principles of regioselectivity, and offers field-tested protocols for its reaction with common nucleophiles. The objective is to equip researchers with the theoretical understanding and practical knowledge to confidently and successfully utilize this powerful building block in their synthetic campaigns.
Mechanistic Rationale & Regiochemical Control
The SNAr reaction is not a concerted process but a stepwise addition-elimination mechanism .[3][4] Understanding this pathway is critical for predicting reactivity and optimizing reaction conditions.
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. For this compound, the C2 and C6 positions are most activated due to the powerful ortho,para-directing effect of the 4-nitro group and the activating influence of the N-oxide.[1] The nucleophile attacks the C2 position, which bears a suitable leaving group (bromide), breaking the aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group and the N-oxide. This delocalization is a crucial stabilizing factor that lowers the activation energy of the initial attack.[3]
-
Elimination & Aromatization: In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Why Bromide at C2 is the Preferred Leaving Group:
While fluoride is often a better leaving group than bromide in SNAr reactions due to the higher polarization of the C-F bond, regioselectivity is dictated by the position of the activating groups.[5][6] The C2 position is directly ortho to the powerfully activating 4-nitro group and the N-oxide. The C5 position, where the fluoride resides, is meta to the nitro group and experiences a much weaker activating effect. Consequently, nucleophilic attack occurs almost exclusively at the C2 position, leading to the displacement of the bromide.
General Experimental & Analytical Workflow
A successful SNAr protocol is a self-validating system, incorporating checkpoints to ensure the reaction is proceeding as expected. The logical flow from setup to final product characterization is a critical component of reproducible science.
Caption: A generalized workflow for SNAr reactions and product validation.
Detailed Experimental Protocols
The following protocols provide robust starting points for the SNAr of this compound. Optimization may be necessary for particularly challenging or novel nucleophiles.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol details a common method for C-N bond formation, a crucial transformation in pharmaceutical synthesis.
Table 1: Reagents and Materials for Amination Protocol
| Reagent/Material | Quantity | Molar Eq. | Purpose |
| This compound | 1.0 g (4.22 mmol) | 1.0 | Substrate |
| Morpholine | 0.44 mL (5.06 mmol) | 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 1.17 g (8.44 mmol) | 2.0 | Base to neutralize HBr byproduct |
| Dimethyl Sulfoxide (DMSO), anhydrous | 20 mL | - | Polar aprotic solvent |
| Ethyl acetate (EtOAc) | ~150 mL | - | Extraction solvent |
| Brine (Saturated aqueous NaCl) | ~50 mL | - | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying agent |
| Silica Gel | As needed | - | Stationary phase for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.22 mmol) and anhydrous potassium carbonate (1.17 g, 8.44 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature. Add morpholine (0.44 mL, 5.06 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. The use of a base like K₂CO₃ is essential to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 4-(5-fluoro-4-nitro-1-oxypyridin-2-yl)morpholine.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
This protocol is an effective method for introducing alkoxy groups, common motifs in drug molecules.
Table 2: Reagents and Materials for Alkoxylation Protocol
| Reagent/Material | Quantity | Molar Eq. | Purpose |
| This compound | 1.0 g (4.22 mmol) | 1.0 | Substrate |
| Sodium Methoxide (NaOMe), 25% in Methanol | 1.0 mL (4.43 mmol) | 1.05 | Nucleophile |
| Methanol (MeOH), anhydrous | 25 mL | - | Solvent |
| Dichloromethane (DCM) | ~150 mL | - | Extraction solvent |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | ~50 mL | - | Quenching agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - | Drying agent |
| Silica Gel | As needed | - | Stationary phase for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.22 mmol) in anhydrous methanol (25 mL).
-
Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add the sodium methoxide solution (1.0 mL, 4.43 mmol) dropwise. Rationale: Adding the strong nucleophile at a low temperature helps to control the initial exotherm and minimize potential side reactions.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically complete within 1-3 hours).
-
Quenching and Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution (50 mL).[7]
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
Purification: Purify the crude material via flash column chromatography to yield the pure 5-fluoro-2-methoxy-4-nitropyridine 1-oxide.
Safety & Handling Precautions
Working with nitropyridine derivatives requires strict adherence to safety protocols.
-
Hazard Profile: this compound is a potential irritant and should be handled with care. The toxicological properties have not been thoroughly investigated.[8][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[8] In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Disposal: Dispose of all chemical waste, including contaminated materials, through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9][10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or reaction time. 2. Deactivated nucleophile (e.g., protonated amine). 3. Wet reagents or solvents. | 1. Increase temperature or extend reaction time. 2. Ensure an adequate amount of base (e.g., K₂CO₃) is present for amine reactions. 3. Use anhydrous solvents and fresh reagents. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Competing side reactions. | 1. Perform additional extractions from the aqueous layer. 2. Select an appropriate solvent system for chromatography to ensure good separation. 3. Lower reaction temperature. |
| Multiple Products | 1. Reaction is not regioselective (unlikely for this substrate). 2. Over-reaction or side reactions with solvent. | 1. Confirm the structure of the major product by NMR. 2. Choose a more inert solvent (e.g., DMF, Dioxane) and control the stoichiometry of the nucleophile carefully. |
Conclusion
This compound stands out as a robust and predictable substrate for nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein serve as a comprehensive resource for chemists aiming to leverage this reagent for the synthesis of diverse and complex molecular architectures. By understanding the underlying principles of reactivity and adhering to systematic experimental workflows, researchers can efficiently generate novel substituted pyridine N-oxides for a wide range of applications in drug discovery and beyond.
References
- Makosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Capot Chemical. (n.d.). MSDS of this compound.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
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- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide with Boronic Acids
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of substituted pyridines is a cornerstone of modern drug discovery, with this heterocyclic scaffold present in a vast array of pharmacologically active agents.[1] Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[2] This application note provides a detailed technical guide for the Suzuki-Miyaura coupling of a highly functionalized and electron-deficient substrate, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, with various boronic acids.
The resulting 2-aryl-5-fluoro-4-nitropyridine 1-oxide structures are of significant interest to researchers in drug development. The pyridine N-oxide moiety not only modulates the electronic properties of the ring but also serves as a versatile synthetic handle for further functionalization.[3][4] The presence of fluorine and a nitro group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in optimizing drug candidates. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into troubleshooting and potential applications.
The Reaction Mechanism: A Closer Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[5] The reaction with this compound follows this general pathway, with specific considerations for the electron-deficient nature of the substrate.
-
Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step is generally facile due to the electron-withdrawing nature of the nitro and fluoro substituents, which activate the C-Br bond.
-
Transmetalation: The subsequent step, transmetalation, involves the transfer of the organic group from the boronic acid to the palladium(II) center. This process is typically the rate-limiting step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The choice of base is critical and can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The N-oxide functionality plays a crucial role by activating the pyridine ring towards C-H functionalization and modifying its electronic properties.[1][8] It can be retained in the final product as a key pharmacophore or readily removed if desired.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand, then add them to the reaction flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluoro-4-nitropyridine 1-oxide.
Substrate Scope and Reaction Conditions
The following table summarizes representative results for the coupling of this compound with a variety of boronic acids, demonstrating the versatility of the protocol.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Fluoro-4-nitro-2-phenylpyridine 1-oxide | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)-4-nitropyridine 1-oxide | 91 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-fluoro-4-nitropyridine 1-oxide | 82 |
| 4 | 3-Thienylboronic acid | 5-Fluoro-4-nitro-2-(thiophen-3-yl)pyridine 1-oxide | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-Fluoro-4-nitro-2-(4-(trifluoromethyl)phenyl)pyridine 1-oxide | 78 |
Note: Yields are for isolated products after purification. Reaction conditions may require optimization for each specific boronic acid.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Best Practices and Troubleshooting
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the degradation of the Pd(0) catalyst. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of argon or nitrogen.[9]
-
Solvent Degassing: Solvents should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Base Selection: While K₂CO₃ is often effective, more challenging couplings may benefit from a stronger base like Cs₂CO₃ or K₃PO₄.[7]
-
Ligand Choice: For sterically hindered or electron-rich boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos may provide superior results compared to PPh₃.[10]
-
Protodeboronation: A common side reaction is the protonolysis of the boronic acid. This can be minimized by using anhydrous solvents and ensuring the base is of high quality. If protodeboronation is persistent, using boronate esters (e.g., pinacol esters) can be an effective alternative.[10]
-
Incomplete Reaction: If the reaction stalls, adding a fresh portion of the palladium catalyst may be beneficial. Alternatively, increasing the reaction temperature or switching to a more active ligand could drive the reaction to completion.
Applications in Drug Development
The 2-aryl-5-fluoro-4-nitropyridine 1-oxide products synthesized via this method are valuable intermediates in the development of new therapeutic agents. The N-oxide functionality itself is found in several bioactive molecules and can improve solubility and pharmacokinetic properties.[3][11] The nitro group can be readily reduced to an amine, which can then be further elaborated into a wide range of functional groups, such as amides, sulfonamides, or ureas, common motifs in drug molecules.[12] This allows for the rapid generation of diverse compound libraries for screening in various disease models. The strategic placement of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.
Conclusion
The Suzuki-Miyaura coupling of this compound with boronic acids is a powerful and versatile transformation for the synthesis of highly functionalized biarylpyridine N-oxides. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of novel compounds with significant potential for application in drug discovery and medicinal chemistry. This guide provides a solid foundation for the successful implementation and optimization of this important reaction.
References
- Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. [Link]
- Atroposelective Synthesis of Biaryl N‐Oxides via Cu‐Catalyzed De Novo Heteroaromatic N‐Oxide Ring Formation.
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide...
- Atroposelective Synthesis of Biaryl N‐Oxides via Cu‐Catalyzed De Novo Heteroaromatic N‐Oxide Ring Formation.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of 2-substituted pyridines
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Crystal Growth & Design. [Link]
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
- Palladium‐catalyzed oxidative cross‐coupling reaction of pyridine N‐oxides with five membered heterocycles.
- Synthesis of 4-arylpyridine N-oxides.
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
- Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Atroposelective Synthesis of Biaryl N‐Oxides via Cu‐Catalyzed De Novo Heteroaromatic N‐Oxide Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Introduction: The Strategic Value of Substituted Pyridines and the Versatility of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and drug development. Their presence in a multitude of clinically approved drugs and biologically active compounds underscores their significance as privileged structures. The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for targeting a wide range of biological targets.
This application note provides a comprehensive guide to the synthesis of a diverse array of substituted pyridines utilizing the highly functionalized starting material, This compound . This versatile building block offers multiple reaction handles for selective chemical modifications, enabling the generation of complex molecular architectures. The presence of the N-oxide functionality, a strong electron-withdrawing nitro group, and two distinct halogen atoms (bromine and fluorine) at strategic positions on the pyridine ring allows for a range of orthogonal synthetic strategies.[1][2]
We will explore several key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and subsequent modifications of the nitro and N-oxide groups. For each transformation, we will provide detailed, step-by-step protocols, discuss the underlying mechanistic principles, and offer insights into potential challenges and optimization strategies.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its various substituents and the inherent electronic nature of the pyridine N-oxide ring. The N-oxide group, through its resonance effects, increases the electron density at the 2- and 4-positions, while its inductive effect is electron-withdrawing.[2] However, the potent electron-withdrawing nature of the 4-nitro group overwhelmingly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.[3][4]
This electronic landscape dictates the following reactivity patterns:
-
Position 4 (Nitro Group): The nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions, especially when activated by the N-oxide. This position is highly susceptible to displacement by a wide range of nucleophiles.
-
Position 2 (Bromo Group): The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
Position 5 (Fluoro Group): The fluorine atom is generally less reactive as a leaving group in SNAr reactions compared to the nitro group but can be displaced under more forcing conditions. Its presence can also modulate the overall electronic properties and bioavailability of the final compounds.
The following diagram illustrates the key reactive sites on the starting material.
Caption: Key reactive sites on this compound.
Synthetic Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The most facile transformation of this compound is the displacement of the 4-nitro group by a variety of nucleophiles. The strong activation provided by the N-oxide and the inherent stability of the departing nitrite anion make this a highly favorable process.
Rationale and Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is effectively delocalized onto the N-oxide and the nitro group, which lowers the activation energy of the reaction.
Caption: General workflow for the SNAr reaction.
Experimental Protocols
The following are generalized protocols for the substitution of the 4-nitro group with O-, N-, and S-nucleophiles. These should be considered as starting points and may require optimization for specific substrates.
Table 1: Representative Conditions for SNAr at the 4-Position
| Nucleophile Type | Reagent (Example) | Base (if required) | Solvent | Temperature (°C) | Time (h) |
| O-Nucleophile | Sodium Methoxide (NaOMe) | - | Methanol | 25-60 | 1-4 |
| N-Nucleophile | Piperidine | Triethylamine (Et₃N) | Ethanol | 25-80 | 2-12 |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | - | DMF | 0-25 | 1-3 |
Protocol 1A: Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine 1-oxide
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous methanol (0.2 M), add sodium methoxide (1.2 equiv., either as a solid or a solution in methanol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-5-fluoro-4-methoxypyridine 1-oxide.
Protocol 1B: Synthesis of 4-(Piperidin-1-yl)-2-bromo-5-fluoropyridine 1-oxide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol (0.2 M). Add piperidine (1.5 equiv.) followed by triethylamine (2.0 equiv.).
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1A.
Synthetic Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position serves as an excellent handle for the introduction of aryl or heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.[5][6] This transformation is a powerful tool for the construction of C-C bonds.
Rationale and Mechanistic Insight
The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the reaction.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
Protocol 2: Synthesis of 2-Aryl-5-fluoro-4-nitropyridine 1-oxide
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 2 mol% with a suitable ligand like SPhos), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid (Example) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 |
Subsequent Transformations: Accessing Diverse Pyridine Derivatives
Once the initial functionalization at the 2- or 4-position has been achieved, the remaining functional groups on the pyridine ring can be further manipulated to generate a wide array of derivatives.
Reduction of the 4-Nitro Group
The 4-nitro group can be readily reduced to a 4-amino group, which is a key functional group in many biologically active molecules.
Protocol 3: Reduction of the 4-Nitro Group to a 4-Amino Group
-
Reaction Setup: To a solution of the 4-nitropyridine 1-oxide derivative (1.0 equiv.) in a solvent mixture of ethanol and water, add iron powder (5.0-10.0 equiv.) and ammonium chloride (5.0-10.0 equiv.).
-
Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethanol or methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the 4-aminopyridine 1-oxide derivative.
Deoxygenation of the Pyridine N-oxide
The final step in many synthetic sequences is the removal of the N-oxide functionality to yield the corresponding substituted pyridine.
Protocol 4: Deoxygenation of the Pyridine N-oxide
-
Reaction Setup: Dissolve the pyridine N-oxide derivative (1.0 equiv.) in a suitable solvent such as acetic acid or dichloromethane.
-
Reducing Agent: Add a reducing agent such as PCl₃ (1.5 equiv.) or triphenylphosphine (P(OPh)₃) (1.5 equiv.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. Its densely functionalized structure allows for selective and sequential manipulations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, nitro group reduction, and N-oxide deoxygenation. The protocols and strategies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to access novel and complex pyridine derivatives for various applications.
References
- Chem-Impex. (n.d.). 2-Bromo-4-nitropyridine N-oxide.
- Li, J., et al. (2011). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters, 22(10), 1163-1166.
- Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- Pingaew, R., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 55(42), 5794-5797.
- Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698.
- Guirado, A., et al. (1998). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting.
- The Organic Chemistry Tutor. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield in reactions with 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Technical Support Center: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Introduction: Maximizing Success with a Highly Activated Pyridine Derivative
Welcome to the technical support guide for this compound (CAS 935534-40-0). This reagent is a powerful building block in modern synthetic chemistry, particularly for drug discovery and materials science. Its unique electronic structure, featuring three distinct activating groups (N-oxide, nitro, and fluoro) and two potential leaving groups (bromo and fluoro), makes it an exceptionally reactive substrate for Nucleophilic Aromatic Substitution (SNAr).
The pyridine N-oxide moiety not only enhances the electrophilicity of the pyridine ring but also directs nucleophilic attack primarily to the C2 and C4 positions.[1][2] The presence of a strong electron-withdrawing nitro group at the C4 position further depletes the ring of electron density, dramatically accelerating the rate of substitution.[3]
This guide is designed to provide you, the researcher, with the in-depth knowledge and practical troubleshooting strategies required to harness the full synthetic potential of this versatile reagent and achieve optimal reaction yields.
Understanding the Substrate's Reactivity
The key to improving yield is understanding the electronic landscape of the molecule. The N-oxide and the nitro group work in concert to make the pyridine ring highly electron-deficient. This activation is most pronounced at the positions ortho and para to these groups.
-
C2-Position (Bromo): This position is strongly activated by the adjacent N-oxide. The nitrogen atom of the N-oxide acts as a powerful electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.
-
C5-Position (Fluoro): This position is activated by the ortho-nitro group.
Due to the potent activating effect of the N-oxide on the adjacent C2 position, nucleophilic substitution is generally expected to occur preferentially at the C2-bromo position. However, reaction conditions and the nature of the nucleophile can influence this selectivity.
Caption: Electronic activation sites on the pyridine ring.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered when using this compound, providing explanations and actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low conversion is typically rooted in insufficient reaction drive. Several factors could be at play:
-
Inert Nucleophile: The high activation of the substrate does not eliminate the need for a reasonably potent nucleophile. Very weak nucleophiles (e.g., hindered secondary amines, neutral alcohols without a base) may still react sluggishly.
-
Solution: If using an alcohol or thiol, ensure a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is used to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, consider that their basicity and steric profile are crucial.
-
-
Incorrect Solvent Choice: SNAr reactions are highly sensitive to the solvent. The mechanism involves the formation of a charged intermediate (Meisenheimer complex), which must be stabilized.
-
Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP . These solvents excel at solvating the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. Avoid protic solvents (e.g., ethanol, water) as they can solvate the nucleophile, reducing its potency.
-
-
Insufficient Temperature: While the substrate is highly reactive, some reactions still require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, gradually increase the heat to 50-80 °C. Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition.
-
Q2: I am observing significant byproduct formation or decomposition of my starting material. What is causing this instability?
Answer: The same features that make the substrate highly reactive also render it susceptible to degradation under harsh conditions.
-
Substrate Instability: Nitroaromatic compounds can be sensitive, and the N-oxide bond is also liable to cleavage or rearrangement under certain conditions.[4][5]
-
Solution 1 (Base Selection): Avoid overly harsh bases like hydroxides (NaOH, KOH) or organolithiums if possible, as they can lead to side reactions. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU) are generally safer choices.
-
Solution 2 (Temperature Control): Do not overheat the reaction. If the desired substitution is proceeding but decomposition is also observed, try running the reaction at a lower temperature for a longer duration.
-
Solution 3 (Workup Procedure): Quench the reaction at a low temperature (e.g., in an ice bath) before extraction. Be aware that some nitro compounds can be sensitive to strongly acidic or basic workup conditions.
-
Q3: My reaction is yielding a mixture of regioisomers (substitution at C2 and C5). How can I improve selectivity?
Answer: While substitution at C2 is electronically favored, obtaining a mixture suggests that the energy barrier for attack at C5 is competitive under your current conditions.
-
Influence of the Nucleophile: The Hard and Soft Acids and Bases (HSAB) principle can play a role. The C2 position, adjacent to the "harder" N-oxide group, might be favored by harder nucleophiles. The C5 position might be more susceptible to attack by softer nucleophiles.
-
Solution: Analyze the nature of your nucleophile. If you are using a soft nucleophile (e.g., a thiol) and observing a mixture, you may need to screen different solvent and temperature conditions to favor one pathway.
-
-
Kinetic vs. Thermodynamic Control: It's possible that one isomer is the kinetic product (formed faster, often at lower temperatures) while the other is the thermodynamic product (more stable, favored at higher temperatures).
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetic product, which is most likely the C2-substituted isomer. Conversely, if the C5 isomer is desired, cautiously screening higher temperatures might be an option, though this increases the risk of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a screening reaction?
Answer: A reliable starting point for a new nucleophile is as follows:
| Parameter | Recommended Condition | Rationale |
| Substrate | 1.0 equivalent | The limiting reagent. |
| Nucleophile | 1.2 - 1.5 equivalents | A slight excess to drive the reaction to completion. |
| Base | 2.0 - 3.0 equivalents | (If required, e.g., for alcohols/thiols). K₂CO₃ is a good first choice. |
| Solvent | Anhydrous DMSO or DMF | Excellent for promoting SNAr reactions.[6] |
| Temperature | Room Temperature (RT) to 60 °C | Start at RT and gently heat if conversion is slow. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture. |
Q2: How can I monitor the progress of my reaction?
Answer: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material and the expected product (e.g., Ethyl Acetate/Hexanes). The starting material and product should have different Rf values. For more precise monitoring, especially for complex reaction mixtures, LC-MS is highly recommended.
Q3: After my substitution reaction is successful, how can I remove the N-oxide group?
Answer: The N-oxide can be readily deoxygenated to the corresponding pyridine. This is a common and valuable transformation that restores the aromaticity and electronic properties of a standard pyridine ring.
-
Recommended Method: Treatment with phosphorus trichloride (PCl₃) in a solvent like dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C to room temperature is a highly effective and widely used method.[7] Other reagents like triphenylphosphine (PPh₃) can also be used, often requiring higher temperatures.
Experimental Protocols
Protocol 1: General Procedure for Amination (SNAr with an Amine)
This protocol describes a typical reaction for substituting the C2-bromo group with a primary or secondary amine.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMSO (or DMF) to dissolve the substrate. To this solution, add the amine nucleophile (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gradually heat the mixture to 50-60 °C.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO/DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield reactions.
References
- 4-Nitropyridine N-oxide - Santa Cruz Biotechnology.Link
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- This compound.Reagentia.Link
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings.Benchchem.Link
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.PubMed.Link
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- 4-Nitropyridine N-oxide - Safety D
- Synthesis process of pyridine-N-oxide.
- 4-Nitropyridine N-oxide - Safety D
- Nitropyridine: Synthesis, reactions, applications, side effects and storage.Chempanda.Link
- 2-Bromo-5-fluoro-3-nitropyridine synthesis.ChemicalBook.Link
- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- This compound.PubChem.Link
- Pyridine N-Oxides.Baran Lab, Scripps Research.Link
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.YouTube (Chemistry : The Mystery of Molecules).Link
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.Benchchem.Link
- Recent Developments in the Chemistry of Heteroarom
- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.Ningbo Inno Pharmchem Co., Ltd.Link
- Recent trends in the chemistry of pyridine N-oxides.ARKIVOC.Link
Sources
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide Reaction Products
Welcome to the technical support center for the purification of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide and its related reaction products. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly functionalized and polar intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
The unique structure of this compound—possessing a halogen, a nitro group, and a polar N-oxide moiety—presents distinct challenges. Issues such as high polarity, potential instability, and the presence of persistent impurities are common hurdles. This document provides a structured approach to overcoming these challenges through a series of troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the purification of your target compound.
Question 1: My product appears as an inseparable streak on the TLC plate, even with polar solvent systems. What is happening?
Answer: Streaking on a Thin-Layer Chromatography (TLC) plate is a common indicator of a few potential issues, especially with highly polar and potentially acidic compounds like pyridine N-oxides.
-
Causality: The N-oxide group is highly polar and can interact strongly with the acidic silica gel surface. If your crude reaction mixture contains acidic impurities (e.g., residual m-chloroperoxybenzoic acid (m-CPBA) from an oxidation step), these can exacerbate the issue, leading to poor chromatographic behavior.
-
Troubleshooting Steps:
-
Neutralize the Crude Mixture: Before concentrating your reaction mixture for chromatography, perform an aqueous workup. Washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will neutralize acidic by-products.[1] This is a critical step to ensure clean chromatography.
-
Modify the Mobile Phase: If streaking persists after a basic wash, consider adding a small percentage of a modifier to your mobile phase. For example, adding 0.5-1% triethylamine (Et₃N) can deactivate the acidic sites on the silica gel, leading to sharper spots. Conversely, if the compound itself is basic, adding 0.5-1% acetic acid can improve resolution.
-
Consider an Alternative Stationary Phase: If silica gel proves too problematic, basic alumina can be an effective alternative for the purification of pyridine N-oxides, as it is less acidic.[2]
-
Question 2: My purified product is a persistent, thick oil or gum instead of the expected solid. How can I induce crystallization?
Answer: This is typically due to the presence of residual solvents or moisture. Pyridine N-oxides are known to be hygroscopic, readily absorbing water from the atmosphere.[3][4]
-
Causality: Even trace amounts of solvent or water can act as an "impurity," disrupting the crystal lattice formation and preventing your compound from solidifying. The high polarity of the N-oxide group can also lead to strong solvation.
-
Troubleshooting Steps:
-
High Vacuum Drying: Place the sample under a high vacuum (high-vac) for several hours, potentially with gentle heating (e.g., 30-40 °C) if the compound is thermally stable. This is the most straightforward method to remove volatile organic solvents.
-
Azeotropic Distillation: For stubborn residual water, azeotropic distillation is highly effective.[3] Dissolve your oily product in toluene, and then remove the toluene by rotary evaporation. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with water, effectively removing it from the sample.
-
Trituration: If the product is still an oil, attempt trituration. Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or pentane). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce the precipitation of your solid product.
-
Question 3: My column chromatography yield is extremely low. Is my product decomposing on the silica?
Answer: While possible, low yield is more often attributed to the compound being irreversibly adsorbed onto the column due to excessively high polarity.
-
Causality: this compound is a very polar molecule. If the chosen mobile phase is not polar enough, the compound will not elute from the highly polar silica gel stationary phase.[5]
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value between 0.2 and 0.4.
-
Use a Highly Polar Mobile Phase: Standard systems like ethyl acetate/hexanes are often insufficient. You will likely need a more polar mixture, such as dichloromethane/methanol (e.g., 98:2 to 90:10 v/v).[5][6]
-
Column Loading: Ensure you are not overloading the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. Adsorb the crude material onto a small amount of silica gel before loading it onto the column for better separation.
-
Consider HILIC: For extremely polar compounds that are difficult to purify on normal-phase silica, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5][7] This technique uses a polar stationary phase (like bare silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous modifier.
-
Purification Workflow Diagram
This diagram illustrates a logical workflow for troubleshooting common purification challenges.
Caption: A troubleshooting workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A: Common impurities originate from the starting materials and reaction by-products. These may include:
-
Unreacted Starting Material: (e.g., 2-Bromo-5-fluoro-4-nitropyridine).
-
Oxidant By-products: If using an oxidizing agent like m-CPBA, the corresponding carboxylic acid (m-chlorobenzoic acid) will be present.[6]
-
Residual Solvents: Acetic acid, dichloromethane, etc., depending on the reaction conditions.
-
Water: Pyridine N-oxides are often hygroscopic.[3]
| Impurity Type | Likely Source | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction | Column Chromatography |
| Acidic By-products (e.g., m-CBA) | Oxidation step | Aqueous wash with NaHCO₃ |
| Residual Organic Solvents | Reaction/Workup | High vacuum drying |
| Water | Atmospheric exposure, workup | Azeotropic distillation, high vacuum |
Q2: How should I store the purified this compound?
A: Given the potential for instability in related halogenated pyridines[8], proper storage is crucial. Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protect it from light. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[8]
Q3: Can I use reverse-phase HPLC for purification?
A: While possible, it is often challenging. Pyridine N-oxides are very polar and may exhibit poor retention on standard C18 columns, often eluting with the solvent front.[7] If you must use reverse-phase, a column designed for polar compounds (e.g., a polar-embedded or AQ-type C18 column) with a highly aqueous mobile phase would be necessary. HILIC is generally a more suitable HPLC technique for this class of compounds.[5][7]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the successful development of a suitable mobile phase via TLC analysis.
-
Preparation of the Crude Sample:
-
After an appropriate aqueous workup (including a NaHCO₃ wash), concentrate the organic layer containing your crude product via rotary evaporation.
-
Dissolve the crude residue in a minimal amount of the column chromatography mobile phase (or just dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Carefully concentrate this slurry on the rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
-
Column Packing:
-
Select a column of appropriate size (aim for a silica gel weight of ~40-50 times the crude material weight).
-
Pack the column as a slurry using the chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol). Ensure there are no air bubbles or cracks in the packed bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid/oil under high vacuum to remove any final traces of solvent.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for final purification if a suitable solvent system can be found.
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.
-
The ideal solvent will dissolve your product when hot but show poor solubility when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Purification Method Selection
Caption: A decision tree for selecting a purification method.
References
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
- Chromatography Forum - Retention of Pyridine N-Oxides on HPLC. [Link]
- ResearchGate - How can i purify N-oxides on column chrom
- Good Price - 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. [Link]
- Reddit - How to dry pyridine N-oxide obtained commerically : r/Chempros. [Link]
- ACS Publications - Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. [Link]
Sources
- 1. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support guide for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic compound. Given the absence of extensive literature on the specific side reactions of this molecule, this guide synthesizes information from structurally related compounds to provide predictive insights and practical troubleshooting strategies. Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and interpret unexpected results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The reactivity of this compound is governed by the interplay of its substituents on the electron-deficient pyridine ring. The primary sites for reaction are:
-
C2-Bromine and C4-Nitro Group: Both positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group, the fluorine atom, and the N-oxide functionality.[1][2][3]
-
N-Oxide Oxygen: The oxygen atom can act as a nucleophile or be removed (deoxygenation) under reductive conditions.[4][5]
-
Nitro Group: The nitro group is susceptible to reduction to various oxidation states (nitroso, hydroxylamino, amino).[6][7]
Q2: I am performing a nucleophilic substitution. Which group is more likely to be displaced, the 2-bromo or the 4-nitro group?
While both are excellent leaving groups in SNAr reactions, the 4-nitro group is often more readily displaced than a 2-bromo group in pyridine N-oxides.[1][2][8] The N-oxide group strongly activates the 4-position for nucleophilic attack. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. It is advisable to conduct a small-scale trial reaction and analyze the product mixture to determine the regioselectivity for your specific system.
Q3: What are the recommended storage conditions for this reagent?
Based on information for similar halogenated pyridine derivatives, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Some suppliers of related compounds suggest refrigeration (2-8°C) and protection from light to minimize degradation.[9] Aromatic nitro compounds can be thermally sensitive, so avoiding high temperatures during storage and handling is crucial.[9][10]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
Issue 1: Multiple Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
LC-MS or TLC analysis shows multiple spots, indicating a mixture of products.
-
NMR of the crude product reveals a complex mixture of aromatic signals.
Potential Causes and Solutions:
| Side Reaction | Plausible Mechanism | Mitigation Strategies |
| Competitive Substitution | Nucleophilic attack occurs at both the C2 and C4 positions, leading to a mixture of regioisomers. | Optimize Temperature: Lowering the reaction temperature can often improve selectivity. Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., aprotic polar like DMF, DMSO; or less polar like THF, Dioxane). Controlled Addition of Nucleophile: Slow, dropwise addition of the nucleophile can help to control the reaction. |
| Hydrolysis | The presence of water in the reaction mixture can lead to the hydrolysis of the C-Br bond or displacement of the nitro group to form the corresponding pyridone or hydroxypyridine N-oxide derivatives.[3][11] | Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Non-Aqueous Workup: If possible, use a non-aqueous workup to isolate the product. |
| Di-substitution | If a strong nucleophile is used in excess, it may displace both the bromo and the nitro groups. | Stoichiometric Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the desired product is formed. |
Issue 2: Unwanted Reduction of the Nitro and/or N-Oxide Groups
Symptoms:
-
The desired product is not observed, but a product with a higher mass corresponding to the addition of hydrogen atoms is detected.
-
Formation of amino or hydroxylamino derivatives.
-
Loss of the N-oxide functionality.
Potential Causes and Solutions:
| Side Reaction | Plausible Mechanism | Mitigation Strategies |
| Over-reduction | Strong reducing agents or harsh reaction conditions can lead to the reduction of both the nitro group and the N-oxide.[6] | Choice of Reducing Agent: Use a milder reducing agent that is selective for the nitro group if that is the desired transformation (e.g., SnCl2·2H2O, Fe/NH4Cl). For deoxygenation of the N-oxide without affecting the nitro group, specific reagents may be required.[4] Control Reaction Conditions: Optimize the temperature and reaction time to achieve the desired level of reduction. |
| Formation of Azo/Azoxy Byproducts | In alkaline reduction conditions, condensation between partially reduced nitro intermediates can form azo or azoxy compounds.[1] | pH Control: Perform the reduction under acidic or neutral conditions to avoid the formation of these dimeric byproducts. |
Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
The starting material is recovered unchanged.
-
Formation of homocoupled byproducts.
-
Decomposition of the starting material.
Potential Causes and Solutions:
| Side Reaction | Plausible Mechanism | Mitigation Strategies |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12][13] | Ligand Selection: Use bulky electron-rich phosphine ligands that can stabilize the palladium catalyst and promote the desired reaction pathway. Additive Effects: The addition of certain salts or co-catalysts can sometimes mitigate catalyst inhibition. |
| Homocoupling | The organometallic coupling partner or the starting material can undergo homocoupling. | Optimize Reaction Conditions: Adjust the temperature, reaction time, and base to favor the cross-coupling reaction. Purity of Reagents: Ensure that all reagents, especially the organometallic partner, are of high purity. |
| Thermal Decomposition | High reaction temperatures required for some cross-coupling reactions may lead to the decomposition of the thermally sensitive starting material.[9][10] | Lower Temperature Catalysis: Explore catalyst systems that are active at lower temperatures. Microwave Chemistry: Microwave-assisted synthesis can sometimes promote rapid reaction at lower bulk temperatures, minimizing thermal decomposition.[14] |
Visualizing Reaction Pathways
Diagram 1: Competing Nucleophilic Aromatic Substitution
Caption: Possible outcomes from reduction reactions.
References
- den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
- den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
- den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas. [Link]
- Schlosser, M., & Rausis, T. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382-2385. [Link]
- Dramiński, M., & Zawada, K. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127885. [Link]
- Kumar, A., & Kumar, S. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(11), 2949. [Link]
- van der Pijl, F., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Omega, 1(5), 955-962. [Link]
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1949-1961. [Link]
- Guo, Y. L., & Hu, X. E. (2004). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Chinese Journal of Chemistry, 22(8), 864-868. [Link]
- Reddy, K. R., et al. (2007). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 72(19), 7437-7440. [Link]
- Katiyar, D. (n.d.). Pyridine. [Lecture Notes]. [Link]
- Ribeiro da Silva, M. A. V., et al. (1997). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 29(11), 1319-1328. [Link]
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]
- Brown, D. H., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 497-501. [Link]
- Pipzine Chemicals. (n.d.). 4-Nitropyridine N-oxide Supplier & Manufacturer in China.
- Unacademy. (2021, September 2). Pyridine N-Oxide | Heterocyclic Chemistry | TYBSc. [Video]. YouTube. [Link]
- Baran, P. S. (2012, June 9). Pyridine N-Oxides.
- Gramage-Doria, R., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 28(1), e202103441. [Link]
- Wikipedia. (n.d.). 2-Bromopyridine.
- Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry by Dr. Anand Lavale. (2020, October 29). Reactions of Pyridine-N-Oxide. [Video]. YouTube. [Link]
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-248. [Link]
- Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry, 13(5), 695-701. [Link]
- Fessenden, R. W., & Fessenden, J. S. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 10. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 11. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide .
This substrate presents a unique combination of electronic and steric challenges. The pyridine N-oxide moiety, coupled with strong electron-withdrawing nitro and fluoro groups, significantly influences the reactivity of the C-Br bond. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion or is extremely sluggish. Where should I start troubleshooting?
A1: This is a common issue often related to catalyst activation or suboptimal reaction parameters. Your starting material is highly electron-deficient, which should facilitate the initial oxidative addition step—often the rate-determining step for Suzuki couplings.[1][2] Therefore, the problem likely lies elsewhere in the catalytic cycle.
Initial Diagnostic Workflow:
-
Inert Atmosphere & Reagent Purity: The primary suspect is oxygen. Ensure your reaction vessel is rigorously degassed and maintained under a positive pressure of an inert gas like Argon or Nitrogen.[3] Pd(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive Pd(II) species and promote unwanted boronic acid homocoupling.[2] Verify the purity and dryness of your solvents and reagents.
-
Catalyst & Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can work, electron-deficient substrates often benefit from more robust catalyst systems.
-
Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][4]
-
Initial Choice: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
-
Troubleshooting: If solubility is an issue, a biphasic system (e.g., Toluene/Water or Dioxane/Water) can be effective.[6] However, be mindful that water can promote protodeboronation.[3] For anhydrous conditions, K₃PO₄ is often a superior choice.
-
Troubleshooting Guide: Specific Scenarios
Scenario 1: Low Yield with Significant Starting Material Recovery
You've run the reaction overnight and LC-MS analysis shows ~20% product, ~70% starting material, and some minor impurities.
A2: With this substrate, the N-oxide and the adjacent nitro group can act as coordinating sites for the palladium catalyst, potentially leading to catalyst inhibition or sequestration. Furthermore, the transmetalation step might be slow.
Optimization Strategy:
-
Increase Ligand-to-Palladium Ratio: The dppf ligand might not be optimal here. Consider switching to a monodentate, bulky phosphine ligand like P(t-Bu)₃ or a Buchwald-type ligand (e.g., SPhos).[5] Try increasing the ligand:Pd ratio to 2:1 or even 4:1 to ensure the palladium center remains coordinatively saturated with the phosphine, preventing unwanted coordination with the substrate/product.
-
Change the Base: The choice of base is critical and often empirical.[7][8] K₂CO₃ might not be effective enough. Cs₂CO₃ is more soluble and basic, often accelerating the transmetalation. Alternatively, anhydrous K₃PO₄ is a powerful choice, especially if protodeboronation is suspected.
-
Elevate the Temperature: While 90 °C is a reasonable start, some challenging couplings require higher temperatures. If using a high-boiling solvent like dioxane or toluene, consider increasing the temperature to 100-110 °C.[9]
| Parameter | Condition A (Starting Point) | Condition B (Optimization 1) | Condition C (Optimization 2) | Rationale |
| Pd Source | Pd(dppf)Cl₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | Test different palladium precursors.[4] |
| Ligand | --- | P(t-Bu)₃ (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands enhance catalyst activity.[5] |
| Base | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Base strength and solubility critically affect transmetalation.[3] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane (anhydrous) | Toluene (anhydrous) | Anhydrous conditions can prevent side reactions.[7] |
| Temperature | 90 °C | 110 °C | 100 °C | Optimize thermal energy input.[9] |
Scenario 2: Observation of Significant Side Products
Your reaction goes to completion, but you observe significant impurities, primarily boronic acid homocoupling and protodeboronation products.
A3: Homocoupling is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a separate catalytic cycle for the boronic acid.[2]
Mitigation Steps:
-
Rigorous Degassing: This cannot be overstated. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas for 15-30 minutes.[3][6] Using freeze-pump-thaw cycles is even more effective if your setup allows.
-
Use a Pd(II) Pre-catalyst: Starting with a Pd(II) source (like Pd(OAc)₂ or Pd(dppf)Cl₂) and a phosphine ligand can be beneficial. The active Pd(0) species is generated in situ, which can sometimes lead to lower initial concentrations of Pd(0) available for unwanted side reactions.
A4: Protodeboronation is the replacement of the C-B bond with a C-H bond. It is often promoted by excessive water, high temperatures, or overly harsh basic conditions.[3][7]
Mitigation Steps:
-
Use Anhydrous Conditions: If possible, switch to an anhydrous solvent system (e.g., dry Toluene, Dioxane, or THF) and use a non-hydroxide base like K₃PO₄ or KF.[4][7]
-
Use Boronate Esters: Boronic acids can be unstable. Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[3] MIDA boronates are particularly robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[5]
-
Lower the Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can minimize thermal decomposition of the boronic acid.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle & Key Failure Points
The following diagram illustrates the catalytic cycle and highlights the steps where issues most commonly arise with electron-deficient substrates like this compound.
Caption: Suzuki catalytic cycle highlighting potential bottlenecks for the target substrate.
Troubleshooting Decision Tree
Use this workflow to diagnose and solve common issues systematically.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile, yet challenging, chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common synthetic hurdles and achieve consistent, high-yield results.
Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route begins with 2-Bromo-5-fluoropyridine, proceeds through an N-oxidation step, and culminates in a regioselective nitration.
While seemingly straightforward, each step presents unique challenges:
-
N-Oxidation: This step can be sluggish and may not proceed to completion without the right oxidizing agent and catalytic conditions. The stability of peracids and controlling exotherms are critical considerations.
-
Nitration: This electrophilic aromatic substitution is the most challenging step. The pyridine N-oxide is activated, but the existing bromo- and fluoro-substituents direct the incoming nitro group. Achieving high regioselectivity for the 4-position while avoiding side reactions or over-nitration requires a precisely controlled nitrating agent and temperature.[1]
-
Purification: The final product and intermediates can be difficult to purify due to similar polarities of side products and starting materials.
This guide will address these challenges in a practical, question-and-answer format.
Overall Synthesis Workflow
Below is a general workflow for the synthesis of this compound.
Sources
how to avoid decomposition of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide during reactions
A Guide to Ensuring Stability and Maximizing Success in Your Reactions
Welcome to the technical support center for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this highly activated and versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and solve problems before they impact your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial inquiries regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: this compound is an electron-deficient heteroaromatic compound, making it susceptible to several modes of decomposition. The primary factors of concern are:
-
Nucleophilic Attack: The pyridine ring is highly activated by the electron-withdrawing nitro group and the N-oxide, making it prone to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the bromo or nitro groups.
-
Elevated Temperatures: Aromatic N-oxides, especially those with nitro groups, can be thermally sensitive.[1][2] High reaction temperatures can lead to undefined decomposition pathways, often observed as darkening of the reaction mixture and the formation of complex side products.
-
Strongly Basic or Acidic Conditions: While stable in dilute acids, 4-nitropyridine-N-oxide is known to react with strong alkaline solutions.[3][4] Extreme pH conditions should be avoided unless they are a required and controlled part of the reaction mechanism.
-
Light Exposure: Some nitropyridine derivatives can be light-sensitive.[5] While specific data for this compound is limited, it is best practice to protect it from direct light, especially during long reactions or storage.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of this reagent. Based on general principles for halogenated and nitrated pyridines, the following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture which could lead to hydrolysis. |
| Container | Keep in a tightly sealed, opaque container. | Protects from moisture and light.[5] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong acids. | Avoids potentially vigorous and hazardous reactions. |
Q3: My reaction mixture is turning dark brown/black when I add my nucleophile. What is likely happening?
A3: A significant color change to dark brown or black upon addition of a nucleophile is a strong indicator of decomposition. This is often due to a highly exothermic and uncontrolled reaction leading to the formation of polymeric or tar-like side products. The high electrophilicity of the pyridine ring, enhanced by both the nitro group and the N-oxide, makes it very reactive. Consider reducing the reaction temperature before and during the addition of the nucleophile, and adding the nucleophile slowly and portion-wise to maintain control over the reaction.
Troubleshooting Guide for Common Reactions
This section provides a more in-depth look at specific issues that may arise during common applications of this compound and offers strategies to mitigate them.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of multiple unidentified side products in TLC or LC-MS analysis.
-
Isolation of a product resulting from the displacement of the "wrong" leaving group (e.g., nitro instead of bromo).
Root Causes & Solutions:
The pyridine ring in this compound has multiple sites susceptible to nucleophilic attack. The outcome of the reaction is a delicate balance between the inherent reactivity of each position and the reaction conditions.
-
Cause A: Insufficiently Controlled Reaction Temperature.
-
Explanation: As mentioned, these reactions can be highly exothermic. A rapid increase in temperature can lead to uncontrolled side reactions and decomposition.
-
Solution: Begin the reaction at a low temperature (e.g., 0°C or even -78°C) and add the nucleophile dropwise or in small portions. Allow the reaction to warm slowly to the desired temperature while monitoring its progress.
-
-
Cause B: Competing Nucleophilic Attack.
-
Explanation: Both the bromine at the 2-position and the nitro group at the 4-position are potential leaving groups in SNAr reactions. The N-oxide activates the 2- and 4-positions for nucleophilic attack.[6] The regioselectivity can be influenced by the nature of the nucleophile and the solvent.
-
Solution: To favor displacement of the bromide, which is typically the desired outcome, use less aggressive, "softer" nucleophiles where possible. If displacement of the nitro group is observed, consider running the reaction at a lower temperature, as this can sometimes increase selectivity.
-
-
Cause C: Base-Induced Decomposition.
-
Explanation: Many SNAr reactions require a base to neutralize the acid formed during the reaction (e.g., HBr). A strong base can, however, react with the starting material or product, leading to decomposition.
-
Solution: Use a mild, non-nucleophilic base such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydroxide or potassium tert-butoxide.
-
Workflow for Optimizing SNAr Reactions
Caption: A controlled workflow for SNAr reactions.
Issue 2: Unintended Deoxygenation of the N-oxide
Symptoms:
-
Isolation of the corresponding pyridine derivative without the N-oxide functionality.
-
This can occur alongside the desired reaction or as the primary outcome.
Root Causes & Solutions:
-
Cause A: Presence of Reducing Agents.
-
Explanation: The N-oxide can be reduced back to the parent pyridine in the presence of certain reagents, particularly those used in subsequent steps or during workup. Common culprits include phosphines (e.g., triphenylphosphine) or certain metals.
-
Solution: Scrutinize all reagents and conditions for their reducing potential. If a reduction is necessary, it should be performed as a distinct, subsequent step.
-
-
Cause B: Thermal Decomposition.
-
Explanation: In some cases, prolonged heating can lead to the loss of the oxygen atom from the N-oxide.
-
Solution: Use the lowest effective temperature for your reaction and minimize reaction times.
-
Experimental Protocol: A General Procedure for Nucleophilic Substitution
This protocol provides a starting point for a typical SNAr reaction, emphasizing the precautions necessary to avoid decomposition.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine like morpholine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add the anhydrous solvent and stir the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
In a separate flask, dissolve the nucleophile (1.1 eq) in a small amount of the anhydrous solvent.
-
Add the nucleophile solution to the cooled suspension of the pyridine derivative dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Slowly warm the reaction to room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-50°C) may be required for less reactive nucleophiles, but should be approached with caution.
-
Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenge: The Reactive Nature of the Substrate
Caption: Factors influencing the reactivity and stability.
By understanding the inherent reactivity of this compound and implementing careful, controlled experimental techniques, you can successfully utilize this potent building block while minimizing the risk of decomposition. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
- ResearchGate. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Request PDF. [Link]
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]
- Journal of the Chemical Society B. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]
- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis.
- Journal of the Chemical Society A. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
- Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry. [Link]
- Wozniak, M., & Baranski, A. (1998). The Reactions of Nitro- and Halonitropyridine N-Oxides with Nucleophiles. Polish Journal of Chemistry.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Nitropyridine N-oxide.
- PubChem. (n.d.). 2-Bromo-4-nitropyridine 1-oxide.
- BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Bromo-5-fluorobenzotrifluoride. Fisher Scientific.
- S. G. Küttel, et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
- J. Zhang, et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]
- H. J. Hertog & W. P. Combe. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- G. G. Wubbels, et al. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support center for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide (CAS 935534-40-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly activated, versatile building block. We will address common experimental failures, provide in-depth mechanistic explanations, and offer field-proven protocols to ensure the success of your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a potent electrophile specifically engineered for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is governed by the synergistic electron-withdrawing effects of three distinct activating groups:
-
The 4-Nitro Group: A powerful activating group that strongly withdraws electron density from the pyridine ring through resonance and induction, making the ring highly susceptible to nucleophilic attack.
-
The 1-Oxide: The N-oxide functionality further depletes the ring of electron density. Resonance delocalization of the positive charge on the nitrogen atom places partial positive charges at the 2- and 4-positions, significantly activating them for substitution.[1][2]
-
Two Halogen Leaving Groups: The molecule possesses two potential leaving groups for SNAr: a bromine atom at the 2-position and a fluorine atom at the 5-position.
This confluence of activating features makes the compound exceptionally reactive but also necessitates precise control over reaction conditions to achieve desired outcomes and regioselectivity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My SNAr reaction is not proceeding or is showing very low conversion. What are the primary causes?
A1: Failure to initiate a reaction with this highly activated substrate typically points to one of four areas: integrity of starting materials, nature of the nucleophile, choice of solvent and base, or temperature.
1. Starting Material Integrity:
-
Purity Check: Before starting, confirm the purity of your this compound via NMR or LC-MS. The compound should be a solid.[3][4] While generally stable, improper storage can lead to degradation.[5]
-
Storage: Store the reagent in a tightly sealed container, protected from light and moisture, preferably in a cool, dry place (refrigeration at 2-8°C is recommended).[5] Hydrolysis is a potential degradation pathway for halogenated pyridines.[5]
2. Nucleophile Reactivity:
-
Anionic Nucleophiles: For weak nucleophiles (e.g., phenols, some aliphatic alcohols), pre-formation of the corresponding anion is critical. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the nucleophile before adding the pyridine substrate.
-
Neutral Nucleophiles: For amines, the reaction can be slower. The choice of base is crucial to neutralize the H-X generated in situ, which would otherwise protonate and deactivate the amine nucleophile. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
3. Solvent & Base Selection:
-
Solvent Choice: SNAr reactions are significantly faster in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, increasing its effective nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.[6]
-
Base Compatibility: Ensure your base is compatible with the solvent and substrate. While K₂CO₃ is a reliable choice for many amine-based substitutions, stronger bases may be required for less reactive nucleophiles.
4. Reaction Temperature:
-
While the substrate is highly activated, some reactions still require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C and monitor by TLC or LC-MS.[6]
Q2: I am observing a mixture of two products. How can I control the regioselectivity of the substitution?
A2: This is the most common challenge with this substrate. You are likely observing a mixture of C2-substitution (displacement of Br) and C5-substitution (displacement of F). The regiochemical outcome is a delicate balance of electronics and leaving group ability.
-
Electronic Activation:
-
Leaving Group Ability: In SNAr, the rate of displacement often follows F > Cl > Br > I. This is not due to bond strength, but rather the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom highly electrophilic and better able to stabilize the developing negative charge in the rate-determining Meisenheimer complex formation step.[6][7]
Controlling the Selectivity:
Based on the principles of SNAr, substitution at the C5-position to displace fluoride is generally favored due to the combined effects of ortho-activation by the nitro group and the superior leaving group nature of fluorine in this context.[6][7]
If you are observing significant C2-substitution, consider the following adjustments:
-
Lower the Temperature: Harder nucleophiles tend to react faster at the more electrophilic carbon center (the C-F bond). Running the reaction at lower temperatures (e.g., 0 °C to room temperature) may favor the kinetically preferred C5-substitution.
-
Nucleophile Choice: The nature of the nucleophile can influence regioselectivity, although this is less predictable. Softer, more polarizable nucleophiles might show a slight preference for the C-Br position compared to harder nucleophiles.
The troubleshooting logic for regioselectivity can be visualized as follows:
Caption: Logical flow for troubleshooting regioselectivity issues.
Q3: What are the optimal starting conditions for a typical SNAr reaction with a primary or secondary amine?
A3: The following protocol provides a robust starting point for the substitution reaction with a common nucleophile like morpholine. It should be optimized for each new substrate.
Protocol 1: General Procedure for Amination
| Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Amine (e.g., Morpholine) | 1.1 - 1.5 equivalents |
| Base | Anhydrous K₂CO₃ (powdered) or DIPEA | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous DMSO or DMF | ~0.2 - 0.5 M concentration |
| Temperature | Start at RT, heat to 60-80 °C if needed | Balances reaction rate and stability |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination |
Step-by-Step Methodology:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve the desired concentration.
-
Add the amine nucleophile (1.2 eq) dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
If the reaction is slow, gently heat the mixture to 60-80 °C.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The general workflow for this experiment is illustrated below:
Caption: Standard experimental workflow for SNAr amination.
Q4: I am observing decomposition or dark-colored byproducts, especially at elevated temperatures. What side reactions could be occurring?
A4: While SNAr is the primary pathway, the high functionality of the substrate allows for potential side reactions, particularly under harsh conditions.
-
Deoxygenation of the N-oxide: Pyridine N-oxides can be deoxygenated back to the parent pyridine. This is less common under typical SNAr conditions but can be promoted by certain reagents or high temperatures. This would yield a less activated pyridine, potentially halting the reaction.
-
Nitro Group Reduction: If any reducing agents are present, even adventitiously, the nitro group can be reduced. This is a common issue in complex syntheses involving multiple steps.
-
Hydrolysis: As mentioned, trace moisture can lead to hydrolysis of the C-Br or C-F bonds, creating hydroxy-pyridine byproducts, especially if the reaction is heated for prolonged periods.
-
Complex Rearrangements: Aromatic N-oxides can participate in various rearrangements, though these are typically promoted by specific reagents (e.g., Ac₂O, POCl₃) not usually present in a standard SNAr reaction.[8]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Run reactions under a positive pressure of an inert gas.
-
Moderate Temperatures: Avoid excessive heating. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.
-
Reaction Time: Do not let reactions run unnecessarily long after the starting material is consumed, as this increases the likelihood of byproduct formation.
References
- Wikipedia. (n.d.). Pyridine-N-oxide.
- Khan Academy. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube.
- J. Med. Chem. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Brainly. (2022, November 25). In the lab procedure, do you expect that 2-fluoro-5-nitropyridine or 2-bromo-5-nitropyridine will react the fastest?.
Sources
- 1. youtube.com [youtube.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound | C5H2BrFN2O3 | CID 70700804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 935534-40-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainly.com [brainly.com]
- 8. pubs.acs.org [pubs.acs.org]
effect of base and solvent on 2-Bromo-5-fluoro-4-nitropyridine 1-oxide reactivity
Welcome to the technical support center for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, enabling you to optimize your reactions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly functionalized heterocyclic compound. Its structure is primed for nucleophilic aromatic substitution (SNAr), making it a valuable intermediate in medicinal chemistry and organic synthesis.[1] The pyridine ring is activated by two key features:
-
A strong electron-withdrawing nitro group (-NO₂) at the 4-position.
-
An N-oxide functional group , which further decreases electron density in the pyridine ring.
These features make the carbon atoms attached to the halogens highly electrophilic and susceptible to attack by nucleophiles. It is frequently used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), particularly for oncology and infectious disease targets.[1]
Q2: Which halogen, bromine at C2 or fluorine at C5, is the better leaving group in SNAr reactions?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount. Fluorine, being the most electronegative halogen, is exceptionally effective at stabilizing the negative charge of the Meisenheimer complex through its inductive effect. Consequently, the C-F bond is more polarized and the carbon atom is more electrophilic.
Therefore, fluorine is generally a better leaving group than bromine in SNAr reactions , and nucleophilic attack is anticipated to preferentially occur at the 5-position (para to the N-oxide and ortho to the nitro group).[4]
Q3: How does the N-oxide group specifically influence the reactivity and regioselectivity?
The N-oxide group is a powerful activating group in SNAr chemistry. It functions by:
-
Inductive Electron Withdrawal: The positively charged nitrogen atom strongly pulls electron density from the ring, making it more electrophilic.
-
Resonance Stabilization: It can delocalize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho (2-position) or para (not applicable here directly, but influences the overall ring) positions.
In the case of this compound, the combined electron-withdrawing effects of the N-oxide and the 4-nitro group make the entire ring system highly electron-deficient. The N-oxide group has been shown to direct fluorination to the meta position (C3 or C5) in related systems, suggesting it plays a crucial role in determining the regioselectivity of substitution reactions.[5][6]
Q4: What is the general mechanism for an SNAr reaction on this substrate?
The reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Addition: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms (typically C5, bonded to fluorine) that bears a leaving group (LG). This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored as the leaving group (e.g., F⁻) departs, resulting in the final substituted product.
The presence of the nitro group and the N-oxide are critical for stabilizing the Meisenheimer complex, which lowers the activation energy of the first, rate-limiting step.
Caption: General SNAr addition-elimination mechanism.
Troubleshooting Guide
This section addresses common problems encountered during SNAr reactions with this compound.
Problem: My reaction shows low or no conversion to the desired product.
This is the most common issue and can often be traced back to the choice of solvent, base, or reaction temperature.
Cause 1: Inappropriate Solvent Selection
The solvent plays a critical role in SNAr reactions.[2] The rate of reaction is dramatically influenced by the solvent's ability to stabilize the charged Meisenheimer intermediate and solvate the reactants.
-
Recommended Solvents: Dipolar aprotic solvents are the top choice.[7]
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) [7]
-
-
Why they work: These solvents excel at solvating cations but leave the anionic nucleophile relatively "naked" and highly reactive. Their polarity also helps to stabilize the charged Meisenheimer complex.[2]
-
Solvents to Avoid:
-
Protic Solvents (e.g., water, methanol, ethanol): These can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction.[8] In some cases, alcohols can even act as competing nucleophiles.[7]
-
Non-polar Solvents (e.g., toluene, hexane): These are generally poor choices as they cannot effectively stabilize the charged intermediate.[7]
-
Cause 2: Incorrect Base Strength or Type
The base is often required to deprotonate a protic nucleophile (like an amine or alcohol) to generate the more potent anionic nucleophile. In some cases, it also facilitates the elimination of the leaving group.
-
For protic nucleophiles (R-OH, R-NH₂, R-SH): An inorganic base is typically used.
-
Potassium Carbonate (K₂CO₃): A common, effective, and mild base.
-
Cesium Carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃.
-
-
For carbon nucleophiles or weakly acidic N-H bonds: A stronger base may be necessary.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base.
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base.
-
-
Amine bases:
-
Triethylamine (Et₃N) or DI PEA: Can act as acid scavengers but are generally not strong enough to deprotonate less acidic nucleophiles.
-
Cause 3: Reaction Temperature is Too Low
While this substrate is highly activated, SNAr reactions often require thermal energy to overcome the activation barrier.
-
Troubleshooting Step: If no reaction occurs at room temperature, gradually increase the heat. A typical range is 50-100 °C.[3] Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption.
Problem: I am observing poor regioselectivity or multiple products.
Cause 1: Competing Substitution at C2 and C5
While substitution at C5 (displacement of fluorine) is generally favored, certain conditions can lead to competing substitution at C2 (displacement of bromine).
-
Steric Effects: A very bulky nucleophile might favor attack at the less sterically hindered position. Analyze the substrate's 3D conformation to predict which site is more accessible.
-
Solvent and Base Effects: The choice of base and solvent can subtly influence regioselectivity.[9] It is recommended to screen a few solvent/base combinations if selectivity is an issue. For instance, a base like potassium carbonate in DMSO might yield different selectivity compared to sodium hydride in THF.
Cause 2: Di-substitution or Over-reaction
In cases where the initial product is also susceptible to nucleophilic attack, di-substitution can occur.
-
Solution:
-
Use Stoichiometric Control: Limit the nucleophile to 1.0-1.1 equivalents.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choose a Milder Solvent: If a reaction is too fast and uncontrollable in DMSO, switching to a less activating solvent like THF might provide better control.[7]
-
Problem: My starting material is degrading.
Cause: Instability Under Reaction Conditions
Highly activated nitroaromatics can sometimes be unstable in the presence of strong bases or high temperatures.
-
Solution:
-
Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative side reactions.
-
Use Purified Reagents: Ensure solvents are anhydrous and reagents are pure.
-
Use a Weaker Base: If possible, use the mildest base that can effectively promote the reaction (e.g., K₂CO₃ instead of NaH).
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of product or starting material degradation.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common SNAr issues.
Data Summary: Effect of Solvent and Base
| Parameter | Condition | Rationale & Expected Outcome |
| Solvent | Polar Aprotic (DMSO, DMF) | HIGHLY RECOMMENDED. Stabilizes the Meisenheimer complex and enhances nucleophile reactivity. Leads to faster reaction rates.[2][7] |
| Polar Protic (MeOH, H₂O) | USE WITH CAUTION. Can solvate and deactivate the nucleophile. May act as a competing nucleophile. Slower rates are expected.[7][8] | |
| Non-Polar (Toluene, Hexane) | NOT RECOMMENDED. Fails to stabilize the charged intermediate, often resulting in no reaction. | |
| Base | Weak (e.g., Et₃N, DIPEA) | Suitable as an acid scavenger for reactions with amine nucleophiles that are already potent. May not be sufficient for alcohols or thiols. |
| Moderate (e.g., K₂CO₃, Cs₂CO₃) | GENERAL PURPOSE. Effective for deprotonating most common nucleophiles (amines, phenols, thiols) without being overly harsh.[3] | |
| Strong (e.g., NaH, KOtBu) | FOR WEAK NUCLEOPHILES. Necessary for deprotonating alcohols or carbon-based nucleophiles. Increases risk of side reactions and degradation. |
General Experimental Protocol
This protocol serves as a robust starting point for an SNAr reaction with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to create a solution with a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). ResearchGate.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2014). New Journal of Chemistry.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Repositorio Académico - Universidad de Chile.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PubMed Central.
- 2-chloro-5-fluoro-4-nitropyridine 1-oxide. (n.d.). MySkinRecipes.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2022). ACS Catalysis.
- Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society.
- 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. (n.d.). Cenmed Enterprises.
- Base-dependent selectivity of an SNAr reaction. (n.d.). ResearchGate.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). Chemical Communications.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
Sources
- 1. 2-chloro-5-fluoro-4-nitropyridine 1-oxide [myskinrecipes.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this specialty reagent. Our recommendations are grounded in established principles of organic chemistry and practical laboratory experience with related heterocyclic compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Low Recovery After Aqueous Work-up
Observation: You notice a significant loss of product after the initial extraction and washing steps.
Probable Causes:
-
Emulsion Formation: The presence of acidic or basic impurities from the synthesis, along with the polar nature of the N-oxide, can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.
-
Product Precipitation: Premature precipitation of the product at the interface or in the aqueous layer if its solubility is exceeded or if the pH of the aqueous layer is altered significantly.
-
Incomplete Extraction: The polarity of the N-oxide may render it partially soluble in the aqueous layer, especially if the organic solvent used for extraction is not sufficiently polar.
Solutions:
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter the entire mixture through a pad of Celite® or glass wool.
-
If the emulsion persists, consider a solvent swap to a more polar extraction solvent like dichloromethane (DCM) if you were using a less polar one like ethyl acetate.
-
-
Improving Extraction Efficiency:
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Ensure the pH of the aqueous layer is neutral before extraction. The synthesis of nitropyridine N-oxides often involves strongly acidic conditions, and a careful neutralization with a base like sodium bicarbonate is crucial.[1][2]
-
If the product is still retained in the aqueous phase, consider back-extraction after adjusting the pH.
-
Issue 2: Persistent Yellow/Brown Coloration in the "Purified" Product
Observation: The isolated solid is off-color, suggesting the presence of impurities, even after initial purification steps.
Probable Causes:
-
Residual Nitrating Agents: Traces of nitric acid or related species can lead to coloration and potential instability.
-
Dinitrated Byproducts: The synthesis conditions might have led to the formation of small amounts of dinitrated pyridine N-oxides, which are often colored.
-
Degradation Products: Halogenated nitropyridines can be susceptible to degradation, especially in the presence of light or heat.
Solutions:
-
Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical.
-
Solvent Screening: Test a range of solvents on a small scale. Good solvent pairs for nitropyridine derivatives include ethanol/water, acetone/hexanes, or chloroform/ethanol.[3][4]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), and heat for a short period. The charcoal will adsorb many colored impurities. Hot-filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.[5]
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.[3] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.[6][7]
-
Issue 3: Oiling Out During Recrystallization
Observation: Instead of forming crystals upon cooling, the product separates as an oil.
Probable Causes:
-
Supersaturation: The solution is too concentrated, or the cooling is too rapid.
-
Inappropriate Solvent System: The solvent may be too good a solvent for the compound, or the anti-solvent is being added too quickly.
-
Impurities: The presence of impurities can inhibit crystal lattice formation.
Solutions:
-
Optimize Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent Adjustment:
-
If using a single solvent, try a more dilute solution.
-
If using a solvent pair, add the anti-solvent more slowly and ensure thorough mixing. If an oil forms, gently heat the solution until it is homogeneous again and allow it to cool more slowly.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on typical synthesis routes for nitropyridine N-oxides, which often involve the nitration of the corresponding pyridine N-oxide with a mixture of nitric and sulfuric acid, you can expect the following impurities:
-
Unreacted Starting Material: The precursor pyridine N-oxide.
-
Isomeric Byproducts: Other mono-nitrated isomers.
-
Dinitrated Species: Over-nitration can lead to dinitrated products.
-
Inorganic Salts: Salts like sodium sulfate are formed during the neutralization of the acidic reaction mixture.[2]
-
Degradation Products: Formed if the reaction temperature was too high or from exposure to light.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not widely available, general best practices for halogenated nitroaromatic compounds should be followed. Store the compound in a tightly sealed container, protected from light, in a cool, dry place.[8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential hydrolysis from atmospheric moisture.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an option, especially for highly polar compounds that are difficult to purify on normal-phase silica gel. A C18-functionalized silica would be the stationary phase, and a mixture of water and a polar organic solvent like acetonitrile or methanol would be the mobile phase.
Q4: My compound appears to be hygroscopic. How should I handle it?
A4: Pyridine N-oxides are known to be hygroscopic. Handle the compound in a glove box or a dry atmosphere as much as possible. If you suspect water absorption, you can dry the compound under high vacuum over a desiccant like phosphorus pentoxide.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale.
-
Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) both at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a solvent that dissolves the compound well and an anti-solvent in which it is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general procedure for purification using silica gel chromatography.
-
TLC Analysis: Develop a TLC method to separate the components of your crude mixture. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between your product and impurities, with an Rf value for the product of around 0.3.[9]
-
Column Packing: Prepare a slurry of silica gel in your chosen initial eluent (a low-polarity mixture). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute more polar compounds, including your target molecule.
-
Fraction Pooling and Evaporation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
IV. Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₃ | [8][] |
| Molecular Weight | 236.98 g/mol | [8][] |
| Appearance | Solid (predicted) | [8] |
| Storage Temperature | 2-8°C, under inert atmosphere | [8] |
V. Visual Diagrams
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. aablocks.com [aablocks.com]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Mastering Reactions with 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful execution and workup of your chemical reactions involving this highly reactive and versatile building block. Our focus is on providing practical, field-tested insights to navigate the common challenges and complexities of its chemistry.
Understanding the Substrate: Key Physicochemical Properties
This compound is a potent electrophile, specifically designed for nucleophilic aromatic substitution (SNAr) reactions. The pyridine N-oxide moiety, in concert with the nitro group, strongly activates the pyridine ring towards nucleophilic attack. The strategic placement of bromo and fluoro substituents offers differential reactivity, providing a handle for selective functionalization.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₃ | |
| Molecular Weight | 236.98 g/mol | |
| Appearance | Yellow Crystalline Solid | [1] |
| Storage | Store at 2-8 °C, under dry conditions. | [2] |
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is sluggish or incomplete. What are the primary causes and how can I drive it to completion?
A1: This is a common challenge that can often be resolved by systematically evaluating your reaction parameters.
-
Nucleophile Reactivity: Weakly nucleophilic partners (e.g., hindered amines, certain anilines) will naturally react slower.
-
Solution: Enhance nucleophilicity by adding a suitable base to deprotonate your nucleophile. For instance, when using amine nucleophiles, a non-nucleophilic organic base like triethylamine (Et₃N) or a stronger inorganic base such as potassium carbonate (K₂CO₃) can be effective.[3]
-
-
Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] These solvents effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus boosting its reactivity. Protic solvents such as ethanol or water should be avoided as they can solvate and deactivate the nucleophile.[4]
-
-
Temperature: Insufficient thermal energy may prevent the reaction from overcoming its activation barrier.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial to determine the optimal temperature and avoid decomposition.[4]
-
Q2: I am observing the formation of byproducts. What are the likely side reactions and how can I mitigate them?
A2: The primary side reaction of concern is hydrolysis of the starting material.
-
Hydrolysis: this compound is susceptible to hydrolysis, particularly in the presence of moisture at elevated temperatures, which leads to the formation of 2-Bromo-5-fluoro-4-hydroxypyridine 1-oxide.
-
Mitigation: Ensure all reactants, solvents, and glassware are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[4]
-
Q3: Which halogen is expected to be displaced in an SNAr reaction?
A3: In nucleophilic aromatic substitution reactions on this substrate, the fluoride at the 5-position is generally not the leaving group. The positions most activated for nucleophilic attack are ortho and para to the electron-withdrawing nitro group and the N-oxide. Therefore, nucleophilic attack will preferentially occur at the 2-position, displacing the bromide.
Standard Workup Procedure Workflow
The following diagram and detailed protocol outline a general yet robust workup procedure for SNAr reactions involving this compound.
Caption: General workup workflow for SNAr reactions.
Detailed Step-by-Step Protocol
-
Reaction Quenching:
-
Upon confirmation of reaction completion via TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing water or ice. Be mindful of any potential exotherm.[5]
-
-
Liquid-Liquid Extraction:
-
Aqueous Washes:
-
For reactions with amine nucleophiles: To remove any unreacted amine, wash the combined organic layers with a dilute acid solution, such as 1M HCl. The protonated amine will partition into the aqueous layer.[7]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.[5]
-
Final Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[5][6]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.[6]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nucleophile.2. Inappropriate solvent.3. Insufficient reaction temperature.4. Hydrolysis of starting material. | 1. Add a suitable base (e.g., K₂CO₃, Et₃N).2. Switch to a polar aprotic solvent (DMF, DMSO).[4]3. Gradually increase the reaction temperature, monitoring for decomposition.4. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.[4] |
| Multiple Spots on TLC (Byproducts) | 1. Hydrolysis of starting material.2. Competing side reactions of the nucleophile.3. Decomposition at high temperatures. | 1. Use anhydrous conditions.2. Modify reaction conditions (e.g., change base, solvent, or temperature) to favor the desired reaction pathway.3. Reduce reaction temperature and/or time. |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble.2. Emulsion formation during extraction.3. Co-elution of impurities during chromatography. | 1. If the product is highly polar, consider back-extraction from the aqueous layer after acidification/basification, or use a continuous extraction apparatus.2. Add more brine to the separatory funnel to break the emulsion. Filtering the emulsion through a pad of celite can also be effective.3. Optimize the mobile phase for column chromatography; a gradient elution may be necessary. Consider recrystallization as an alternative purification method. |
Safety and Handling
As a responsible Senior Application Scientist, I must emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) before handling this compound and any other reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
This technical guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update and expand this resource. We are confident that with careful planning and attention to the principles outlined herein, you will achieve success in your synthetic endeavors with this compound.
References
- Capot Chemical. (2025, December 22). MSDS of this compound.
- PubChem. (n.d.). This compound.
- Baran Lab. (2012, June 9). Pyridine N-Oxides.
- University of Rochester. (n.d.). Workup: Amines.
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing reactivity of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide with other halopyridines
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution (SNAr) Reactions
Introduction: The Strategic Importance of Activated Halopyridines in Synthesis
Pyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing a wide array of substituents onto the pyridine ring. The efficiency of SNAr is critically dependent on the electronic properties of the pyridine ring, the nature of the leaving group, and the reaction conditions. Highly activated halopyridines, such as this compound, serve as versatile building blocks, offering multiple reaction sites and tunable reactivity. This guide provides a comprehensive comparison of the reactivity of this compound with other halopyridines, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Understanding Reactivity in Nucleophilic Aromatic Substitution on Pyridines
The pyridine ring's inherent electron deficiency, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[1][2] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[1] The reactivity can be further enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂) or an N-oxide functionality, which further deplete the electron density of the ring.[1][3]
The general mechanism for an SNAr reaction is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The second, faster step involves the departure of the leaving group, restoring the aromaticity of the ring.
The nature of the halogen leaving group also plays a crucial role. In contrast to SN2 reactions where the leaving group ability follows the order I > Br > Cl > F, in SNAr reactions, the order is often reversed: F > Cl ≈ Br > I.[1][4][5][6][7][8] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[8][9] This polarization effect in the rate-determining addition step outweighs the C-F bond strength in the subsequent elimination step.[9]
Dissecting the Reactivity of this compound
This compound is a highly activated substrate for SNAr reactions due to the synergistic effects of multiple activating features:
-
N-Oxide Functionality: The N-oxide group is a powerful activating group. It is strongly electron-withdrawing by induction and can also donate electron density by resonance to the C2 and C4 positions, further stabilizing the Meisenheimer complex formed upon nucleophilic attack at these positions.
-
Nitro Group: The 4-nitro group is a potent electron-withdrawing group that significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. In this molecule, it strongly activates the C2 and C5 positions.
-
Halogen Substituents: The molecule possesses two different halogen atoms, bromine at C2 and fluorine at C5, both potential leaving groups.
Based on the principles of SNAr, nucleophilic attack is expected to occur preferentially at the positions most activated by the electron-withdrawing groups. In this compound, the C2 and C4 positions are highly activated.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with several other halopyridines. The following table summarizes the key structural features influencing their reactivity in SNAr reactions.
| Compound | Key Activating Groups | Leaving Group(s) | Expected Relative Reactivity |
| 2-Chloropyridine | Ring Nitrogen | Cl at C2 | Low |
| 2-Bromo-5-fluoropyridine | Ring Nitrogen | Br at C2, F at C5 | Moderate |
| 4-Nitropyridine 1-oxide | N-Oxide, Nitro Group | Nitro at C4 | High |
| 2-Bromo-4-nitropyridine | Ring Nitrogen, Nitro Group | Br at C2 | High |
| This compound | N-Oxide, Nitro Group | Br at C2, F at C5 | Very High |
Discussion of Comparative Reactivity:
-
2-Chloropyridine: This is a relatively unactivated halopyridine. While the ring nitrogen facilitates nucleophilic attack at the 2-position, the lack of strong electron-withdrawing groups results in low reactivity, often requiring harsh reaction conditions such as high temperatures.[1]
-
2-Bromo-5-fluoropyridine: This compound features two potential leaving groups. Generally, in SNAr reactions on pyridines, fluorine is a better leaving group than bromine.[1][8] Therefore, nucleophilic substitution would be expected to occur preferentially at the C5 position, displacing the fluorine. The overall reactivity is moderate due to the absence of strong activating groups like a nitro or N-oxide functionality.
-
4-Nitropyridine 1-oxide: The combination of the N-oxide and the 4-nitro group makes this a highly reactive substrate for nucleophilic substitution at the 4-position, where the nitro group is readily displaced by a variety of nucleophiles.[3][10]
-
2-Bromo-4-nitropyridine: The presence of the strong electron-withdrawing nitro group at the 4-position significantly activates the 2-position for nucleophilic attack, making the bromine a good leaving group. Its reactivity is expected to be high, comparable to or slightly less than 4-nitropyridine 1-oxide.
-
This compound: This molecule represents a pinnacle of activation for SNAr reactions. The cumulative electron-withdrawing effects of the N-oxide and the 4-nitro group render the pyridine ring exceptionally electron-deficient. This high degree of activation, coupled with the presence of two potential halogen leaving groups, makes it an extremely reactive and versatile synthetic intermediate. The regioselectivity of nucleophilic attack will be dictated by a combination of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the nucleophilic substitution of an amine on a highly activated halopyridine, which can be adapted for this compound.
Objective: To synthesize a 2-amino-substituted pyridine derivative via SNAr.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine or piperidine)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents Addition: Dissolve the starting material in the anhydrous polar aprotic solvent. Add the secondary amine (1.1-1.5 eq) and the base (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are chosen because they effectively solvate the cation of the nucleophile's salt, enhancing the nucleophilicity of the anion.[8] They also help to stabilize the charged Meisenheimer intermediate.
-
Base: A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts formed during the reaction.
-
Temperature: While highly activated substrates may react at or near room temperature, heating is often employed to increase the reaction rate, especially for less reactive nucleophiles or substrates.[1]
Visualizing the SNAr Process
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound stands out as a supremely activated and versatile substrate for nucleophilic aromatic substitution reactions. The synergistic electronic effects of the N-oxide and 4-nitro groups, combined with the presence of two distinct halogen leaving groups, provide researchers with a powerful tool for the synthesis of complex substituted pyridines. Understanding the principles governing SNAr reactivity, as outlined in this guide, is paramount for the strategic design of synthetic routes and the efficient construction of novel molecular entities for applications in drug discovery and materials science.
References
- YouTube.
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- Pearson+.
- Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014-06-25). [Link]
- ACS Publications.
- YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020-09-08). [Link]
- ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [Link]
- Wikipedia.
- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013-07-25). [Link]
- oc-praktikum.de. 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024-05-10). [Link]
- Journal of the Chemical Society B. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. [Link]
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- PubMed Central.
- Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010-09-02). [Link]
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- PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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- ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- PubChem. This compound | C5H2BrFN2O3 | CID 70700804. [Link]
- ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022-02-15). [Link]
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A Senior Application Scientist's Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: A Paradigm of Controlled Reactivity in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide has emerged as a reagent of particular interest. This guide provides an in-depth analysis of its synthetic advantages, objectively compared with viable alternatives, and supported by experimental evidence to inform your selection process.
The Molecular Advantage: Unpacking the Reactivity of this compound
At its core, the utility of this compound (CAS: 935534-40-0) stems from a carefully orchestrated interplay of electronic effects within the pyridine ring. The molecule is engineered for selective, high-yield transformations, primarily through nucleophilic aromatic substitution (SNAr).
The key to its enhanced reactivity lies in the synergistic electron-withdrawing capabilities of two distinct functionalities:
-
The 4-Nitro Group: A powerful -M and -I group that strongly depletes electron density from the pyridine ring, particularly at the ortho (C3, C5) and para (C2, C6) positions.
-
The 1-Oxide: The N-oxide function further deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution. It has been demonstrated that the N-oxide group significantly enhances the reactivity of the pyridine ring, making substitutions that are otherwise challenging, feasible even under mild conditions.[1]
This dual activation makes the positions ortho and para to the nitro group exceptionally electrophilic and thus susceptible to attack by nucleophiles. In this molecule, the bromine atom at the C2 position is primed for displacement.
Regiochemical Control: A Tale of Two Leaving Groups
The molecule presents two potential sites for SNAr: the C2-bromo and the C4-nitro groups. Generally, in such activated systems, the nitro group can be a competent leaving group. However, the inherent reactivity of the C-Br bond often favors its displacement. This provides a handle for sequential functionalization, where the bromine is first substituted, followed by potential transformations of the nitro and N-oxide groups (e.g., reduction) to unlock further molecular diversity.
Performance Benchmark: A Comparative Analysis
To truly appreciate the advantages of this compound, it is essential to compare it with other structurally related building blocks in a common synthetic operation, such as nucleophilic substitution with an amine.
| Reagent | Key Features | Typical Reaction Conditions | Relative Reactivity | Selectivity & Notes |
| This compound | N-oxide and Nitro group activation | Room temperature to mild heating | Very High | Excellent regioselectivity at C2. The N-oxide enhances reactivity, allowing for milder conditions and broader nucleophile scope.[1] |
| 2-Bromo-4-nitropyridine [2] | Nitro group activation only | Moderate to high heating required | Moderate | Substitution occurs at C2, but more forcing conditions are needed compared to the N-oxide analog. This can limit the use of sensitive nucleophiles. |
| 2-Bromo-5-nitropyridine [3] | Nitro group activation (meta to Br) | High heating often necessary | Low to Moderate | The meta-relationship between the activating nitro group and the bromo leaving group results in significantly lower reactivity for SNAr.[3] |
| 2-Bromo-5-fluoropyridine [4][5] | Fluoro group activation | Primarily used in cross-coupling (e.g., Suzuki) reactions.[4][5] | Low (for SNAr) | Not typically used for SNAr at the C2 position due to lack of strong activation. Its utility lies in metal-catalyzed reactions. |
Key Insight: The data clearly indicates that the N-oxide functionality is not merely an additive feature but a reactivity multiplier. It allows for transformations under significantly milder conditions than its non-oxidized counterpart (2-Bromo-4-nitropyridine), which is a crucial advantage for complex molecule synthesis where functional group tolerance is paramount.
Experimental Workflow and Mechanistic Overview
The following section details a representative protocol for an SNAr reaction and illustrates the underlying mechanism and workflow.
Illustrative Reaction Mechanism
The reaction proceeds via a classic SNAr mechanism, involving the formation of a stabilized Meisenheimer intermediate. The electron-withdrawing nitro and N-oxide groups are critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.
Caption: SNAr mechanism on the activated pyridine ring.
Representative Experimental Protocol: Synthesis of a 2-Amino-substituted Pyridine Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or ACN)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent. Stir the mixture until the solid is fully dissolved.
-
Nucleophile Addition: Add the primary amine dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. Mild heating (40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Upon completion, pour the reaction mixture into water. The product may precipitate out or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for SNAr.
Conclusion and Future Outlook
This compound is a superior building block for the synthesis of complex substituted pyridines. Its principal advantages are:
-
Exceptional Reactivity: The synergistic activation by the N-oxide and nitro groups enables reactions under mild conditions, preserving sensitive functional groups elsewhere in the molecule.
-
High Selectivity: It offers predictable regioselectivity, primarily directing substitution to the C2 position.
-
Synthetic Versatility: The resulting product retains the nitro and N-oxide functionalities, which can be further transformed to introduce additional diversity, such as reduction to an amine or deoxygenation of the N-oxide.
For drug development professionals and synthetic chemists, employing this reagent can lead to more efficient and robust synthetic routes. Its ability to perform reliably under gentle conditions makes it an invaluable tool for late-stage functionalization and the construction of complex molecular architectures. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of activated intermediates like this compound will remain a cornerstone of innovative synthesis.
References
- Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Reagentia. This compound (1 x 5 g).
- Techeal. Boosting Your Synthesis: The Role of 2-Bromo-4-methyl-5-nitropyridine.
- PubChem. This compound.
- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
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A Senior Application Scientist's Guide to Alternatives for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, highly activated heterocyclic building blocks are indispensable tools. 2-Bromo-5-fluoro-4-nitropyridine 1-oxide stands out as a potent electrophile, engineered for facile nucleophilic aromatic substitution (SNAr) reactions. Its reactivity stems from the synergistic electron-withdrawing effects of the 4-nitro group and the 1-oxide, which strongly activate the pyridine ring for nucleophilic attack. The presence of two distinct halogen atoms at the C2 (Bromo) and C5 (Fluoro) positions offers potential for regioselective and sequential substitutions, making it a versatile intermediate.
However, reliance on a single reagent can be limiting due to factors such as cost, availability, or the need for a different reactivity profile to optimize a specific transformation. This guide provides an in-depth comparison of viable alternatives to this compound. We will dissect the mechanistic principles that govern their reactivity, present comparative data, and offer detailed experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
Part 1: The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound and its alternatives is fundamentally rooted in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions at sp³ centers, SNAr at an electron-deficient aromatic ring is typically a two-step process.[1]
-
Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electron-poor carbon atom bearing a leaving group. This rate-determining step temporarily breaks the ring's aromaticity to form a negatively charged, tetrahedral intermediate known as a Meisenheimer complex .[2][3]
-
Elimination (Rearomatization): The aromatic system is restored in a subsequent, generally faster step, by the expulsion of the leaving group (e.g., a halide ion).[2][4]
The stability of the Meisenheimer complex is paramount; the more stable it is, the lower the activation energy for the reaction.[5] This is where the architecture of our target molecule becomes critical. The electron-withdrawing nitro and N-oxide groups are strategically positioned to delocalize and stabilize the negative charge of the intermediate through resonance, drastically accelerating the reaction rate.[2][3]
Caption: The Addition-Elimination mechanism of SNAr reactions.
Part 2: A Deep Dive into this compound
The reactivity of this molecule is a masterclass in substituent effects. The C2 position is ortho to the N-oxide and para to the nitro group, while the C5 position is meta to the N-oxide and ortho to the nitro group. In SNAr, activation is strongest at the ortho and para positions relative to the electron-withdrawing groups.[3][4] Consequently, the C2 position is exceptionally activated. While fluorine is typically a better leaving group than bromine in SNAr due to the high polarization of the C-F bond, the superior activation at the C2 position often dictates that the C-Br bond is cleaved first with many nucleophiles.
This dual activation and leaving group arrangement allows for a high degree of synthetic flexibility, enabling selective or sequential displacement reactions by carefully choosing nucleophiles and reaction conditions.
Part 3: Comparative Analysis of Key Alternatives
The selection of an alternative reagent is a multi-faceted decision, balancing reactivity, selectivity, cost, and availability. Below, we compare several logical alternatives.
Alternative 1: The Chloro-Analog (2-Chloro-5-fluoro-4-nitropyridine 1-oxide)
This is the most direct analog, where the bromine at C2 is replaced by chlorine.[6][7][8]
-
Reactivity Comparison: In the context of SNAr, the C-F bond is the most polarized, making fluoride the best leaving group among halogens, followed by chloride, then bromide.[5] However, the rate-determining step is the initial nucleophilic attack, which is less dependent on the leaving group's ability and more on the electrophilicity of the carbon center. Therefore, the reactivity of the chloro- and bromo-analogs is often very similar, with the choice between them frequently coming down to cost and availability.
-
Advantages:
-
Often more cost-effective due to cheaper starting materials for chlorination.
-
Exhibits a nearly identical reactivity profile, making it a "drop-in" replacement in many established protocols.
-
-
Disadvantages:
-
May exhibit slightly slower reaction kinetics in cases where C-X bond cleavage becomes partially rate-limiting.
-
Alternative 2: Analogs Lacking the N-Oxide (e.g., 2-Bromo-5-fluoro-4-nitropyridine)
Removing the N-oxide function significantly alters the electronic properties of the pyridine ring.
-
Reactivity Comparison: The pyridine N-oxide is a powerful activating group. Its removal reduces the overall electrophilicity of the ring. While the 4-nitro group still provides strong activation, analogs without the N-oxide are considerably less reactive.[2] This can be an advantage, allowing for more controlled reactions with highly potent nucleophiles that might otherwise lead to side reactions or over-reaction.
-
Advantages:
-
Offers a lower tier of reactivity, which can enhance selectivity.
-
Simpler starting material, potentially leading to a more streamlined synthesis.
-
-
Disadvantages:
-
Requires more forcing conditions (higher temperatures, stronger bases) to achieve the same transformation, which may not be compatible with sensitive functional groups elsewhere in the molecule.
-
Alternative 3: Isomeric Variants (e.g., 6-Bromo-2-fluoro-3-nitropyridine)
Changing the substitution pattern provides access to different product isomers.
-
Reactivity Comparison: In 6-Bromo-2-fluoro-3-nitropyridine, both leaving groups are highly activated. The fluorine at C2 is ortho to the nitro group, and the bromine at C6 is para to the nitro group. Both positions are highly susceptible to nucleophilic attack. The inherent higher lability of the C-F bond in SNAr often directs nucleophiles to the C2 position, but the outcome can be highly dependent on the specific nucleophile and reaction conditions.
-
Advantages:
-
Enables the synthesis of different constitutional isomers that are not accessible from the primary reagent.
-
Provides a different regioselectivity profile for chemists to exploit.
-
-
Disadvantages:
-
The synthetic accessibility and cost may differ significantly from the more common 4-nitro isomers.
-
Part 4: Data Summary and Visualization
The following table summarizes the key characteristics of this compound and its alternatives.
| Reagent Name | Structure | Key Features | Relative Reactivity | Primary Application/Selectivity |
| This compound | C₅H₂BrFN₂O₃[9] | Dual leaving groups (Br, F); Dual activation (NO₂, N-Oxide) | Very High | Sequential or regioselective SNAr at C2 or C5. |
| 2-Chloro-5-fluoro-4-nitropyridine 1-oxide | C₅H₂ClFN₂O₃[8] | Dual leaving groups (Cl, F); Dual activation (NO₂, N-Oxide) | Very High | Cost-effective, drop-in alternative for SNAr at C2 or C5.[6] |
| 2-Bromo-5-fluoro-4-nitropyridine | C₅H₂BrFN₂O₂ | Dual leaving groups (Br, F); Single activation (NO₂) | Moderate | Controlled SNAr with strong nucleophiles; less reactive platform. |
| 6-Bromo-2-fluoro-3-nitropyridine | C₅H₂BrFN₂O₂[10] | Dual leaving groups (Br, F); Single activation (NO₂) | High | Access to a different regioisomeric series of substituted pyridines. |
Part 5: Experimental Protocols
The following protocols are representative examples for conducting SNAr reactions. Researchers should always perform their own optimization.
Protocol 1: General Procedure for Amination of 2-Chloro-4-nitropyridine
This protocol is adapted for a highly activated substrate like 2-chloro-4-nitropyridine and serves as a solid foundation.[2]
-
Reagent Preparation: Dissolve 2-Chloro-4-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired amine (1.1–1.5 eq). If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 eq) to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the desired 2-amino-4-nitropyridine product.
Caption: A typical experimental workflow for an SNAr amination reaction.
Conclusion
This compound is a premier reagent for complex pyridine synthesis due to its exceptional reactivity in SNAr reactions. However, a nuanced understanding of the available alternatives is crucial for the modern synthetic chemist. The chloro-analog offers a cost-effective, near-identical substitute, while deoxygenated pyridines provide a less reactive platform for enhanced control. Isomeric variants open doors to entirely different chemical space. The optimal choice will always depend on the specific synthetic goal, the nature of the nucleophile, and practical considerations like budget and timeline. By understanding the mechanistic principles outlined in this guide, researchers can more effectively navigate the rich and versatile chemistry of activated nitropyridines.
References
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- Exploring 2-Bromo-3-Nitropyridine: Properties, Applic
- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023).
- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97.
- MySkinRecipes. 2-chloro-5-fluoro-4-nitropyridine 1-oxide.
- BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- ChemicalBook. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022). 16.
- PubChem. This compound.
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Cenmed Enterprises. 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide.
- YouTube. (2023).
- BenchChem. 2-Bromo-5-fluoro-4-nitroaniline.
- 2-Bromo-3-fluoro-6-methylpyridine.
- ChemicalBook. (2025). 2-Bromo-5-fluoro-3-nitropyridine.
- ChemicalBook. (2025). 2-Bromo-5-fluoropyridine.
- PubChem. 6-Bromo-2-fluoro-3-nitropyridine.
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- ChemicalBook. 2-chloro-5-fluoro-4-nitropyridine 1-oxide.
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A Comprehensive Guide to the Reaction Products of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: A Comparative Analysis for Synthetic Strategy
Abstract
This technical guide provides a detailed characterization of the products derived from reactions of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. It is intended for researchers, scientists, and professionals in drug development. The guide offers an in-depth analysis of the substrate's reactivity towards various nucleophiles, a comparative assessment with alternative reagents, and supporting experimental protocols. By elucidating the principles of regioselectivity and reactivity, this document serves as a practical resource for the strategic design of synthetic routes to novel substituted pyridine N-oxide scaffolds, which are of significant interest in medicinal chemistry.
Introduction: The Synthetic Potential of a Highly Activated Heterocycle
This compound is a polysubstituted pyridine derivative poised for diverse functionalization. The convergence of multiple activating features on a single scaffold makes it a potent building block for the synthesis of complex molecules. The electron-deficient nature of the pyridine ring is significantly amplified by the strong electron-withdrawing effects of the nitro group at the C4 position and the N-oxide functionality. This electronic landscape renders the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of modern heterocyclic chemistry.
The presence of two distinct halogen atoms at positions ortho and meta to the nitro group presents an opportunity for controlled, regioselective substitution. Understanding the interplay of the electronic and steric factors governing these reactions is paramount for predicting reaction outcomes and designing efficient synthetic strategies. This guide will dissect the reactivity of this versatile substrate and provide a comparative framework against other halogenated nitropyridines.
Principles of Reactivity and Regioselectivity
The reactivity of this compound in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The sites of substitution are profoundly influenced by:
-
Electronic Activation : The nitro group at C4 and the N-oxide strongly activate the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. The negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative oxygen atoms of these groups.
-
Leaving Group Ability : In the context of SNAr reactions on electron-deficient aromatic systems, the general order of leaving group ability for halogens is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.
-
Position of Halogens : The bromine atom is at the C2 position (ortho to the N-oxide and meta to the nitro group), while the fluorine atom is at the C5 position (meta to the N-oxide and ortho to the nitro group). Both positions are activated.
Based on these principles, nucleophilic attack is anticipated to preferentially occur at the C2 position, leading to the displacement of the bromide. While fluoride is typically a better leaving group, the C2 position is highly activated by both the adjacent N-oxide and the para-nitro group, which can effectively stabilize the intermediate. In contrast, the C5 position, while ortho to the nitro group, lacks the additional activation from the N-oxide.
Caption: Experimental workflow for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(morpholino)-5-fluoro-4-nitropyridine 1-oxide.
Protocol 2: Alkoxylation with Sodium Methoxide
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (solid or as a solution in methanol) (1.2 eq)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., MeOH).
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to yield 5-fluoro-2-methoxy-4-nitropyridine 1-oxide.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The predictable regioselectivity, favoring substitution at the C2 position, allows for the synthesis of a wide array of 2-substituted-5-fluoro-4-nitropyridine 1-oxides. These products can serve as valuable intermediates for further transformations, such as reduction of the nitro group or deoxygenation of the N-oxide, opening avenues to a diverse range of polysubstituted pyridines. The protocols and comparative data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to harness the synthetic potential of this powerful building block in drug discovery and materials science.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide.
- Pharmaffiliates. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- BenchChem. (2025). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.
- Zhe, W., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Nuclear Medicine and Biology, 43(12), 763-771.
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- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
- BenchChem. (2025). A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution.
- Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 704-710.
- Hertog, H. J., & Combe, W. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 704-710.
- Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- Michigan State University Department of Chemistry. (n.d.). 1. Nucleophilicity of Sulfur Compounds.
- ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2125.
- Goel, N., & Saini, S. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(11), 8568-8576.
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- Johnson, R. M. (1969). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1058.
- PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.
A Comparative Mechanistic Guide to Reactions of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
Introduction: Navigating the Complex Reactivity of a Polysubstituted Pyridine N-oxide
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, highly functionalized heterocyclic scaffolds are of paramount importance. Among these, pyridine N-oxides stand out due to their unique electronic properties, which render the pyridine ring susceptible to transformations not readily achievable with the parent heterocycle. The subject of this guide, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, is a compelling reagent that embodies this enhanced reactivity.
This molecule presents a fascinating case study in chemical selectivity. It features two distinct halogen atoms (Br and F) at positions activated by the synergistic electron-withdrawing effects of a nitro group and an N-oxide functionality. Understanding the mechanistic nuances that dictate which halogen acts as the leaving group under nucleophilic challenge is critical for its effective utilization. This guide provides an in-depth analysis of the factors governing the reactivity of this compound, compares its performance with relevant alternative reagents, and offers detailed experimental protocols for its application and mechanistic verification.
The Mechanistic Crossroads: Positional Activation vs. Leaving Group Ability
The central question in the chemistry of this compound is one of regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction can, in principle, proceed via two distinct pathways: substitution at the C2 position to displace bromide or at the C5 position to displace fluoride. The outcome is governed by a delicate balance between the intrinsic leaving group ability of the halogens and the electronic activation of the substitution sites.
Pillar 1: Intrinsic Leaving Group Ability
In the context of SNAr, the "element effect" typically dictates that the rate of displacement follows the order F > Cl > Br > I.[1][2] This trend is attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This polarization also helps stabilize the developing negative charge in the rate-determining step—the formation of the Meisenheimer complex.[1] Based on this principle alone, one would predict that nucleophilic attack would preferentially occur at the C5 position to displace the fluoride ion.
Pillar 2: Electronic Activation by the N-oxide and Nitro Group
The electronic landscape of the pyridine ring is heavily modified by its substituents.
-
N-oxide: The N-oxide group is a powerful activating group that enhances the electrophilicity of the C2 (ortho) and C4 (para) positions. It does so by withdrawing electron density through resonance and induction, thereby stabilizing the anionic Meisenheimer intermediate.
-
Nitro Group: As one of the strongest electron-withdrawing groups, the C4-nitro group profoundly activates its ortho positions (C3 and C5) and para position (C2, through the N-oxide).
The combination of these two groups makes the entire ring highly electron-deficient. However, the stabilization of a negative charge is most pronounced at the C2 and C4 positions due to direct resonance delocalization onto the N-oxide oxygen atom. This potent positional activation at C2 may be sufficient to override the intrinsic leaving group ability, favoring the displacement of the bromide ion. Indeed, studies on related systems, such as the reaction of 3-bromo-4-nitropyridine N-oxide with fluoride ions, have shown that bromide can be displaced, a surprising result that underscores the powerful directing effect of the N-oxide.[3]
Visualizing the Competing Mechanistic Pathways
The SNAr mechanism proceeds through a two-step addition-elimination sequence. The first, rate-determining step is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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spectroscopic comparison of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide and its derivatives
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide and Its Derivatives
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The precise arrangement of its electron-withdrawing groups (bromo, fluoro, nitro) and the unique electronic nature of the N-oxide moiety create a molecule with distinct reactivity and properties. For researchers engaged in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative spectroscopic analysis of the title compound and key derivatives, offering a framework for their identification and differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding how each functional group contributes to the overall spectral signature, scientists can confidently characterize their materials and intermediates. Pyridine N-oxides are known to be more reactive toward both nucleophilic and electrophilic substitution than their parent pyridines, making them valuable synthetic precursors.[1]
Rationale for Comparison and Molecular Structures
To fully appreciate the spectroscopic characteristics of this compound (Compound 1 ), it is essential to compare it against derivatives where key functional groups are systematically removed. This comparative approach allows for the assignment of spectral features and an understanding of substituent effects on the electronic environment of the pyridine ring. We will compare it against:
-
Compound 2: 2-Bromo-4-nitropyridine 1-oxide (lacks the C5-fluoro group).
-
Compound 3: 2-Bromo-5-nitropyridine (lacks the C5-fluoro group and the N-oxide).
-
Compound 4: 4-Nitropyridine 1-oxide (lacks both the C2-bromo and C5-fluoro groups).
Caption: Molecular structures of the target compound and selected derivatives.
Comparative Spectroscopic Analysis
The electronic interplay between the halogen substituents, the nitro group, and the N-oxide function governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the specific electronic environment of each proton and carbon atom in the molecule. The electron-withdrawing nature of the nitro, bromo, and fluoro groups generally leads to a downfield shift (deshielding) of the ring protons and carbons.
¹H NMR Spectroscopy: The aromatic region (typically 7.0-9.0 ppm) is of primary interest. The N-oxide group tends to deshield the protons at the C2/C6 and C4 positions.
-
Compound 1: Will exhibit two signals in the aromatic region, likely two doublets, corresponding to the protons at C3 and C6. The fluorine at C5 will introduce additional coupling (²JH-F, ³JH-F).
-
Compound 2: Will show three distinct signals for the protons at C3, C5, and C6, with coupling patterns dictated by their positions.
-
Compound 3: Lacking the N-oxide, the signals are expected to be slightly upfield compared to its N-oxide counterparts. It will display three signals in the aromatic region.
-
Compound 4: Due to its symmetry, it will show two distinct signals, both doublets, for the C2/C6 and C3/C5 protons.[2]
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are highly sensitive to the attached substituents.
-
The carbon bearing the nitro group (C4) is expected to be significantly downfield.
-
The carbon attached to fluorine (C5 in Compound 1 ) will show a large one-bond C-F coupling constant (¹JC-F).
-
The N-oxide functionality generally shields the C4 carbon while deshielding the C2 and C6 carbons.[3]
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges (ppm)
| Compound | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) |
| 1: this compound | Two doublets in the 8.0-9.0 range, with H-F coupling evident. | C-Br (~120-130), C-F (~150-160, large ¹JC-F), C-NO₂ (~140-150), C-N⁺-O⁻ (~140) |
| 2: 2-Bromo-4-nitropyridine 1-oxide[4] | Three distinct aromatic signals, likely in the 7.5-8.5 range. | C-Br (~125-135), C-NO₂ (~145-155), C-N⁺-O⁻ (~140) |
| 3: 2-Bromo-5-nitropyridine[5][6] | Three distinct aromatic signals, generally upfield of N-oxides. | C-Br (~120), C-NO₂ (~140-150) |
| 4: 4-Nitropyridine 1-oxide[2][7] | Two doublets (~8.1-8.3 ppm) due to molecular symmetry. | C2/C6 (~140), C3/C5 (~125), C4 (~148) |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups based on their vibrational frequencies. For this series of compounds, the most diagnostic peaks are from the nitro and N-oxide groups.
-
N-O Stretch (N-oxide): A strong band typically appears in the 1200-1300 cm⁻¹ region.[8]
-
N=O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch (usually 1500-1560 cm⁻¹) and a symmetric stretch (usually 1330-1370 cm⁻¹).[9]
-
C-Halogen Stretches: The C-Br stretch appears at lower wavenumbers (500-650 cm⁻¹), while the C-F stretch is typically found in the 1000-1400 cm⁻¹ range, often overlapping with other signals.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Compound | N-O Stretch (N-oxide) | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch |
| 1: this compound | ~1250-1280 | ~1520-1550 | ~1340-1360 |
| 2: 2-Bromo-4-nitropyridine 1-oxide[4] | ~1240-1270 | ~1515-1545 | ~1340-1360 |
| 3: 2-Bromo-5-nitropyridine[6] | Absent | ~1510-1540 | ~1335-1355 |
| 4: 4-Nitropyridine 1-oxide[9][10] | ~1260-1290 | ~1515 | ~1345 |
The absence of the N-oxide stretch is the clearest differentiator for Compound 3 . Variations in the precise positions of the nitro group stretches can provide subtle clues about the electronic effects of the other ring substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through fragmentation analysis.
-
Molecular Ion (M⁺) and Isotopic Patterns: The most critical diagnostic feature for the bromine-containing compounds (1, 2, 3 ) is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11][12] This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pathways: Common fragmentation pathways for these molecules involve the loss of small, stable neutral molecules or radicals.[13]
-
Loss of oxygen from the N-oxide ([M-16]⁺).
-
Loss of •NO ([M-30]⁺).
-
Loss of •NO₂ ([M-46]⁺).
-
Loss of the bromine radical, •Br ([M-79/81]⁺).
-
Table 3: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Expected M⁺ and M+2 Peaks (m/z) | Common Fragment Ions (m/z) |
| 1: this compound | C₅H₂BrFN₂O₃ | 236/238 | [M-O]⁺, [M-NO₂]⁺, [M-Br]⁺ |
| 2: 2-Bromo-4-nitropyridine 1-oxide[4] | C₅H₃BrN₂O₃ | 218/220 | [M-O]⁺ (202/204), [M-NO₂]⁺ (172/174), [M-Br]⁺ (139) |
| 3: 2-Bromo-5-nitropyridine[6] | C₅H₃BrN₂O₂ | 202/204 | [M-NO₂]⁺ (156/158), [M-Br]⁺ (123) |
| 4: 4-Nitropyridine 1-oxide[10] | C₅H₄N₂O₃ | 140 (single peak) | [M-O]⁺ (124), [M-NO]⁺ (110), [M-NO₂]⁺ (94) |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.
General Analytical Workflow
Caption: General workflow for comprehensive spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is typically presented in terms of transmittance or absorbance. The background is automatically subtracted by the instrument software.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Acquisition (EI): Introduce the sample (often via a direct insertion probe or GC inlet). A standard electron energy of 70 eV is used. This method is excellent for observing fragmentation patterns.
-
Acquisition (ESI): Infuse the sample solution directly into the source. This "soft" ionization technique is ideal for confirming the molecular weight via the protonated molecule [M+H]⁺.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak(s) and characteristic fragment ions. Pay close attention to the isotopic patterns for bromine-containing compounds.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a logical process of feature identification and comparison. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling constants being highly sensitive to the electronic effects of all substituents. IR spectroscopy serves as a rapid and effective tool for confirming the presence of the critical N-oxide and nitro functional groups. Finally, mass spectrometry provides definitive proof of molecular weight and elemental composition, with the M⁺/M+2 isotopic pattern being an unmistakable indicator for the presence of bromine. By employing these techniques in concert, researchers can unambiguously confirm the identity and purity of these valuable synthetic intermediates.
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A Researcher's Guide to Assessing the Purity of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
A Comparative Analysis of Analytical Methodologies for a Key Synthetic Intermediate
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of reproducible, reliable, and safe outcomes. 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a key building block whose structural complexity—featuring a pyridine N-oxide, a nitro group, and two different halogen substituents—necessitates a robust and multi-faceted approach to purity assessment. The unique electronic properties conferred by the N-oxide group activate the pyridine ring, making it a valuable intermediate, but also potentially complicating its analysis.[1]
This guide provides a comparative analysis of the primary analytical techniques used to determine the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in establishing a self-validating quality control system.
Understanding the Synthetic Landscape and Potential Impurities
Before selecting an analytical method, it is critical to understand the potential impurities that may arise during the synthesis of this compound. The synthesis of nitropyridine N-oxides typically involves two main strategies: the direct nitration of a pyridine N-oxide or the oxidation of a nitropyridine.[1] Direct nitration, often using a mixture of fuming nitric acid and sulfuric acid, is a common method that yields the 4-nitro derivative.[1][2]
Based on these synthetic routes, potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Positional Isomers: Isomers where the nitro group is at a different position.
-
Dehalogenated or Denitrated Species: Byproducts from side reactions.
-
Residual Solvents and Reagents: Process-related impurities.
The choice of analytical technique must be sensitive enough to detect and resolve these potential contaminants from the main compound.
Comparative Analysis of Purity Assessment Techniques
A comprehensive purity assessment of this compound relies on a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages for quantification and structural confirmation.
| Analytical Technique | Primary Use Case | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and impurity profiling. | High sensitivity and resolving power for separating closely related isomers and byproducts.[3][4] | Requires a reference standard for absolute quantification. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile impurities. | Excellent separation efficiency and definitive identification through mass spectra.[3] | Not suitable for thermally labile compounds like some N-oxides. Requires derivatization for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of major impurities. | Provides unambiguous structural information. Can detect a wide range of impurities without a reference standard. | Lower sensitivity compared to chromatographic methods; typically requires impurity levels of >0.1-1% for detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and quantification. | Combines the separation power of HPLC with the definitive identification capabilities of MS.[5] | Ionization efficiency can vary between compounds, affecting quantification without proper standards. |
Recommended Analytical Workflow
A robust workflow ensures that the purity of this compound is not just quantified, but also that the identity of the main component is confirmed and any significant impurities are identified.
Sources
A Senior Application Scientist's Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: A Comparative Review of its Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-5-fluoro-4-nitropyridine 1-oxide emerges as a highly activated substrate for nucleophilic aromatic substitution (SNAr), offering a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth technical review of the applications of this compound, presenting a comparative analysis with alternative reagents, supported by experimental insights and data from analogous systems.
Understanding the Reactivity: The Chemical Logic Behind this compound
The utility of this compound in organic synthesis is fundamentally rooted in the electronic properties of the substituted pyridine N-oxide ring. The pyridine N-oxide itself enhances the electrophilicity of the ring, particularly at the 2- and 4-positions[1]. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the 4-position. This combination renders the pyridine ring highly susceptible to attack by nucleophiles.
The general mechanism for nucleophilic aromatic substitution on 4-nitropyridine N-oxides involves the initial attack of a nucleophile at the 4-position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the oxygen atom of the nitro group and the N-oxide, significantly lowering the activation energy for its formation. The subsequent departure of a leaving group restores the aromaticity of the ring.
In the case of this compound, the bromine atom at the 2-position serves as a potential leaving group. The fluorine atom at the 5-position further influences the electronic environment of the ring.
Key Applications in Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound lies in its use as a precursor for the synthesis of highly substituted pyridines through nucleophilic aromatic substitution reactions. The electron-deficient nature of the ring system facilitates the displacement of the bromide at the C2-position by a variety of nucleophiles.
Synthesis of Substituted Aminopyridines
A crucial application of this reagent is in the synthesis of 2-amino-5-fluoropyridine derivatives, which are important scaffolds in medicinal chemistry[2]. The reaction with primary and secondary amines can proceed to displace the bromide ion.
Comparative Analysis with Alternatives:
While direct experimental data for this compound is scarce in publicly available literature, we can infer its reactivity and compare it with commonly used alternatives for the synthesis of 2-aminopyridines.
| Reagent | Typical Reaction Conditions | Yield (Illustrative) | Advantages | Disadvantages |
| This compound | Amine, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO, DMF), Elevated temperature | Good to Excellent (Inferred) | High activation towards SNAr. The N-oxide can be a useful handle for further transformations. | Limited commercial availability and published data. |
| 2-Bromo-5-fluoropyridine | Amine, Pd-catalyst (e.g., Buchwald-Hartwig amination), Base, Toluene/Dioxane, High temperature | Good to Excellent | Well-established methodology. Broad substrate scope. | Requires transition metal catalyst which can be costly and require removal from the final product. |
| 2-Chloro-5-fluoropyridine | Amine, High temperature and pressure, or under catalytic conditions | Moderate to Good | Generally more readily available and less expensive than the bromo-analog. | Chlorine is a poorer leaving group than bromine in SNAr, often requiring harsher conditions. |
| 2-Fluoro-5-nitropyridine | Amine, Polar aprotic solvent, Room temperature to moderate heating | Excellent | Fluorine is an excellent leaving group in SNAr. Reactions are often faster and occur under milder conditions. | Can be more expensive. The high reactivity might lead to side reactions with complex nucleophiles. |
Experimental Protocol: A Generalized Approach for Amination (based on analogous systems)
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add the desired amine (1.1 - 1.5 eq) and a base like potassium carbonate or triethylamine (2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.
The Role of the N-Oxide: A Gateway to Further Functionalization
The N-oxide functionality in this compound is not merely an activating group; it also serves as a versatile synthetic handle for subsequent transformations. This adds a layer of strategic advantage in multi-step syntheses.
Deoxygenation to the Corresponding Pyridine
The N-oxide can be readily removed to yield the corresponding pyridine derivative. This deoxygenation is typically achieved using reagents like PCl₃, PPh₃, or by catalytic hydrogenation. This two-step sequence of SNAr followed by deoxygenation provides access to substituted pyridines that might be difficult to synthesize directly.
Experimental Workflow: SNAr and Deoxygenation
Workflow for SNAr followed by deoxygenation.
Comparative Reactivity with Other Halogenated Nitropyridine N-Oxides
| Reagent | Leaving Group at C2 | Expected Relative Reactivity in SNAr | Key Considerations |
| 2-Fluoro -5-fluoro-4-nitropyridine 1-oxide | F | Highest | Highly reactive, may lead to lower selectivity with multifunctional nucleophiles. |
| 2-Chloro -5-fluoro-4-nitropyridine 1-oxide | Cl | Intermediate | Good balance of reactivity and stability. Often a cost-effective choice. |
| 2-Bromo -5-fluoro-4-nitropyridine 1-oxide | Br | Intermediate | Bromine is a good leaving group. Often used for its reliable reactivity. |
| 2-Iodo -5-fluoro-4-nitropyridine 1-oxide | I | Lowest | Iodine is the best leaving group in terms of pKa of the conjugate acid, but the C-I bond is weaker and can sometimes lead to side reactions. |
This comparative framework allows a researcher to select the most appropriate reagent based on the desired reactivity, cost, and availability for a specific synthetic target.
Conclusion and Future Outlook
This compound stands as a potent and highly activated building block for the synthesis of complex substituted pyridines. Its value is underscored by the powerful combination of a pyridine N-oxide moiety and a 4-nitro group, which strongly activates the C2-position for nucleophilic aromatic substitution. While direct experimental data remains limited in the public domain, a thorough understanding of the principles of SNAr on analogous systems provides a robust framework for its application.
For scientists and professionals in drug discovery, this reagent offers a strategic entry point to novel chemical entities. The ability to introduce a wide array of nucleophiles, coupled with the synthetic versatility of the N-oxide group, positions this compound as a valuable tool in the ever-expanding landscape of organic synthesis. Future research detailing its reactivity with a broader range of nucleophiles and in various synthetic contexts will undoubtedly further solidify its role as a key intermediate in the creation of innovative molecules.
References
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- National Center for Biotechnology Information.
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- Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide (CAS No. 935534-40-0). As a complex heterocyclic compound used in advanced chemical synthesis, its unique structure—incorporating a halogen (bromine), a nitro group, and a pyridine N-oxide moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers and laboratory professionals, emphasizing the scientific principles behind each procedural step to ensure operational safety and environmental stewardship.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. While the toxicological properties of this compound have not been exhaustively investigated, its constituent functional groups provide a strong basis for a conservative risk assessment.[1] The presence of a nitroaromatic system, a halogen, and a pyridine N-oxide suggests potential for toxicity, irritation, and environmental hazard.[2]
The Safety Data Sheet (SDS) indicates it may cause respiratory irritation.[1] By analogy with similar structures like 2-bromo-4-nitropyridine 1-oxide, the compound is expected to be harmful if swallowed, cause skin irritation, and potentially serious eye damage.[3][4] Therefore, it must be handled as a hazardous substance at all times.
| Property | Value / Information | Source |
| CAS Number | 935534-40-0 | [1][5] |
| Molecular Formula | C₅H₂BrFN₂O₃ | [1] |
| Molecular Weight | 236.98 g/mol | [1] |
| Appearance | Solid (powder/crystal) | [6] |
| Known Hazards | May cause respiratory irritation.[1] | [1] |
| Assumed Hazards | Harmful if swallowed, causes skin/eye irritation.[2][3][4] | [2][3][4] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen halides.[1][7] | [1][7] |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound in any capacity, including for disposal, a stringent PPE protocol is mandatory. The rationale is to create a barrier against all potential routes of exposure: dermal, ocular, and inhalation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When handling larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with goggles.[2][4]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of arms and legs.[2]
-
Respiratory Protection: All handling of this solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[1][8] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[1][9]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical advice.[1]
-
Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station, holding eyelids open, and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1]
Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic process that complies with federal (EPA, OSHA) and institutional regulations.[10][11] The primary disposal route for this compound is incineration by a licensed hazardous waste contractor.[1][9] In-lab neutralization is not recommended due to the compound's complex reactivity and the potential for generating equally hazardous byproducts.
Step 1: Waste Classification and Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
-
Classification: This compound must be classified as Hazardous Waste .[12][13]
-
Segregation: The waste stream for this chemical is Halogenated Organic Solids .[14][15]
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[8][14] Mixing with incompatible materials can cause violent reactions.
-
Keep pure solid waste separate from solutions. If disposing of a solution (e.g., in DCM or Chloroform), it should also be collected in a designated Halogenated Organic Liquid waste container.[15]
-
Step 2: Containerization
The choice of container is crucial for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the waste (e.g., polyethylene for solids, or a glass/polyethylene container for solutions). The container must be in good condition with no cracks or leaks.[13]
-
Sealing: The container must have a securely sealing lid to prevent spills and the release of vapors.[8][13]
-
Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% headspace to allow for expansion.[13]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.[11][12][16]
-
As soon as the first drop of waste is added, the container must be labeled.[8][15]
-
The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[11][12][16]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12][17]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11][16][17]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[13] Store containers in a secondary containment bin to prevent spills.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[8][11]
-
Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed professional waste disposal company.[1][2][18] The ultimate disposal method will be high-temperature incineration, which is designed to destroy halogenated and nitroaromatic compounds safely.[1][19]
Visualized Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
- BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- C&EN. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- ECDS. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- Capot Chemical. (2022, December 22). MSDS of this compound.
- Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide Safety Data Sheet.
- ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- OSHA Safety Manuals. (n.d.). Hazardous Material Disposal.
- CDH Fine Chemical. (n.d.). Pyridine-N-Oxide Material Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2,2'-Dithiobis(pyridine-N-oxide) Safety Data Sheet.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ECHEMI. (n.d.). Pyridine N-oxide Safety Data Sheets.
- ECHEMI. (n.d.). This compound SDS.
- ChemicalBook. (2025, July 4). This compound | 935534-40-0.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Guidechem. (n.d.). 2-Bromo-4-nitropyridine 1-oxide 52092-43-0 wiki.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide.
- ECHEMI. (n.d.). 2-Bromo-4-nitropyridine 1-oxide SDS.
- Fisher Scientific. (2024, March 29). 2-Bromo-5-nitropyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
- BLDpharm. (n.d.). 935534-40-0|this compound.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
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- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
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Personal protective equipment for handling 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
An Essential Guide to Personal Protective Equipment for Handling 2-Bromo-5-fluoro-4-nitropyridine 1-oxide
For the modern researcher, scientist, and drug development professional, the mastery of novel chemical entities is paramount. Yet, this pursuit of innovation must be anchored in an unwavering commitment to safety. This compound is a compound of significant interest, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond mere checklists to provide a deep, procedural, and scientifically-grounded framework for its safe manipulation, ensuring that your focus remains on your research, secure in the knowledge that you are comprehensively protected.
Immediate Safety Profile: Understanding the Core Risks
Before handling this compound, it is critical to recognize its primary hazards. While comprehensive toxicological data is not fully available for this specific compound, information from structurally related chemicals and available Safety Data Sheets (SDS) indicates the following classifications[1][2][3][4]:
-
Acute Toxicity (Oral): Harmful or toxic if swallowed.[2][3][4]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[2][3][5]
-
Serious Eye Damage: Causes serious eye irritation or damage.[2][3][5]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[1][2][6]
This profile necessitates a multi-layered defense strategy, beginning with engineering controls and culminating in meticulously selected Personal Protective Equipment (PPE).
The Foundation of Safety: Engineering Controls
Before any PPE is donned, the primary line of defense is to engineer out the hazard. The volatile and respiratory-irritant nature of pyridine derivatives makes robust ventilation non-negotiable[7][8].
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[7] This captures dust, vapors, and aerosols at the source, preventing inhalation, which is a primary exposure route.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent any potential accumulation of vapors in the broader workspace.[8][10]
A Detailed Protocol for Personal Protective Equipment (PPE)
PPE is the final, essential barrier between the researcher and the chemical. The selection of each component is a deliberate choice driven by the specific hazards of this compound.
Eye and Face Protection: The First Line of Defense
Why: The compound is classified as a serious eye irritant/damaging agent.[2] Accidental splashes are a significant risk during transfers and reactions.
Protocol:
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11] These provide a seal around the eyes to protect from splashes, vapors, and dust.
-
Face Shield: For procedures with a higher risk of splashing (e.g., transferring large quantities, working under pressure, or cleaning spills), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[12]
Skin and Body Protection: An Impermeable Barrier
Why: this compound is a known skin irritant and potential sensitizer.[2][3][5] Direct contact must be avoided not only to prevent local irritation but also to preclude potential systemic absorption.
Protocol:
-
Gloves:
-
Selection: Handle this compound with chemical-impermeable gloves.[1][13] While specific breakthrough data for this compound is limited, gloves made of nitrile or neoprene are generally recommended for handling pyridine compounds.[7] Always inspect gloves for tears or punctures before use.[1][12]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][12] Dispose of contaminated gloves immediately in the designated hazardous waste container.[1][12] Never wear gloves outside the laboratory.[9]
-
-
Laboratory Coat: A flame-resistant lab coat that fastens completely is mandatory. This protects street clothes and skin from minor splashes and contamination.
-
Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Safeguarding Against Inhalation
Why: As a solid, this compound can form dusts that may cause respiratory irritation upon inhalation.[1][2][6]
Protocol:
-
Under Normal Conditions: When handled exclusively within a certified fume hood, additional respiratory protection is typically not required. The fume hood provides the necessary protection.[7]
-
In Case of Control Failure: If engineering controls fail, or during a large spill cleanup where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator is essential.[10] For nuisance dust exposure, a type N95 (US) or P1 (EU) particle respirator may be sufficient.[1][14] For higher concentrations or unknown exposure levels, a full-face respirator with appropriate cartridges should be used.[11]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale for Use |
| Eye/Face | Chemical splash goggles (EN166/OSHA compliant). Face shield for high-splash risk. | Protects against severe eye irritation and damage from splashes and dust.[2][10][11] |
| Hand | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation, allergic reaction, and potential absorption.[1][7][13] |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes. | Protects skin from accidental contact and contamination.[10][11] |
| Respiratory | Required if fume hood is not used or in case of emergency (e.g., spill). NIOSH-approved respirator (N95 minimum for dust). | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][6][10] |
Operational and Disposal Plans: A Step-by-Step Workflow
A disciplined workflow is crucial for integrating these PPE requirements into your daily practice.
Pre-Handling Safety Checklist
-
Confirm the chemical fume hood is operational and certified.
-
Locate the nearest safety shower and eyewash station.
-
Don all required PPE: lab coat, goggles, and gloves.
-
Prepare all necessary equipment and reagents within the fume hood to minimize time outside of this controlled environment.
-
Designate a specific hazardous waste container for solid and liquid waste generated.
Safe Handling and Disposal Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Protocol
-
Waste Segregation: Do not mix waste streams. All materials, including gloves, weighing papers, and pipette tips contaminated with this compound, must be disposed of as hazardous chemical waste.[1]
-
Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, preferably within a secondary containment tray.[2]
-
Final Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Never dispose of this chemical down the drain.[1][13]
Emergency Procedures: Preparing for the Unexpected
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][11][13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][11][13]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]
Spill: Evacuate personnel to a safe area.[1][13] Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[1][13]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond compliance, fostering an environment where scientific advancement and personal well-being are held in the highest regard.
References
- Capot Chemical. (2025). MSDS of this compound.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
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- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Thorn-Seshold Group, LMU. (n.d.). Safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
